Imidazo[1,5-a]pyridine
Description
Significance of Imidazo[1,5-a]pyridine as a Privileged Heterocyclic Scaffold in Contemporary Chemistry
In medicinal chemistry, the term "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide range of bioactive compounds. The this compound skeleton is widely considered one such scaffold. beilstein-journals.orgbeilstein-journals.orgmdpi.com Its importance stems from its structural and electronic properties, which bear a resemblance to naturally occurring purines, allowing it to interact with macromolecules like proteins, DNA, and RNA. irb.hrnih.gov
This structural motif is not only a product of synthetic chemistry but is also found in nature. A notable example is Cribrostatin 6, a natural alkaloid isolated from marine sponges that possesses the this compound core. beilstein-journals.orgbeilstein-journals.orglew.ro The scaffold's utility is further demonstrated by its presence in a vast number of synthetically prepared compounds, with over 120,000 individual derivatives documented to date. beilstein-journals.orgbeilstein-journals.org This widespread use underscores its role as a versatile pharmacophore, a key component in the design of molecules with specific biological activities. beilstein-journals.orgbeilstein-journals.org The ability to readily functionalize the core at various positions allows for the fine-tuning of a compound's properties to achieve desired biological effects. acs.org
| Compound Name | Noted Biological Significance | Reference |
|---|---|---|
| Cribrostatin 6 | Natural product with antibiotic properties. | beilstein-journals.orgbeilstein-journals.orglew.ro |
| Pirmagrel | Cytotoxic immunosuppressant and DNA synthesis inhibitor. | beilstein-journals.org |
| C 1311 | Potent antitumor agent; Topoisomerase II inhibitor. | beilstein-journals.org |
| Generic Derivative (as NIK inhibitor) | Demonstrates anti-inflammatory effects. | mdpi.comresearchgate.net |
Overview of Primary Research Trajectories and Multidisciplinary Applications for this compound Derivatives
Research into this compound derivatives has expanded from its initial focus on medicinal chemistry to encompass a wide range of multidisciplinary applications. rsc.orgscispace.com This expansion is driven by the scaffold's unique combination of biological activity, photophysical properties, and coordination capabilities.
Primary research trajectories and applications include:
Medicinal Chemistry : This remains a dominant area of investigation. Derivatives have been developed and studied for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. mdpi.comresearchgate.netresearchgate.net Specific compounds have shown promise in treating conditions like Alzheimer's disease and have been investigated as inhibitors for various enzymes, including thromboxane (B8750289) A2 synthetase. mdpi.commdpi.comacs.org
Materials Science and Optoelectronics : A significant and growing research area focuses on the luminescent properties of Imidazo[1,5-a]pyridines. researchgate.netrsc.orgresearchgate.net These compounds often exhibit high fluorescence quantum yields, large Stokes shifts, and good photostability, making them ideal candidates for various applications. researchgate.netmdpi.comresearchgate.net They are being developed as blue emissive dyes, fluorophores for bioimaging and confocal microscopy, and as active components in Organic Light Emitting Diodes (OLEDs). lew.romdpi.commdpi.com
Chemical Sensors : The scaffold's ability to act as a chelating ligand for metal ions has led to its use in the development of chemical sensors. nih.gov These sensors can detect the presence of various analytes, such as metal ions like Cu²⁺ and Hg²⁺, through changes in their fluorescent properties. mdpi.com Certain derivatives have also been designed as pH sensors, exhibiting distinct fluorescence responses to changes in acidity. acs.org
Coordination Chemistry and Catalysis : The this compound core, when appropriately substituted, can act as a bidentate or multidentate ligand for a variety of metal centers, including zinc, copper, and iridium. mdpi.comnih.gov This has led to the synthesis of numerous coordination complexes with unique structural and photophysical properties. researchgate.netnih.gov Furthermore, derivatives have been used to generate N-heterocyclic carbene (NHC) ligands for transition metal catalysis. beilstein-journals.orgresearchgate.net
| Research Area | Specific Application | Key Properties Utilized | Reference |
|---|---|---|---|
| Medicinal Chemistry | Anticancer, Anti-inflammatory, Neuroprotective agents | Bioisosterism to purines, Target binding | mdpi.comresearchgate.netresearchgate.net |
| Materials Science | Organic Light Emitting Diodes (OLEDs), Fluorescent dyes | Luminescence, High quantum yield, Photostability | rsc.orglew.romdpi.comresearchgate.net |
| Chemical Sensing | Fluorescent probes for metal ions and pH | Chelating ability, Solvatochromism | nih.govmdpi.comacs.org |
| Coordination Chemistry | Ligands for metal complexes | N,N- or N,O-bidentate coordination sites | mdpi.comresearchgate.netnih.gov |
| Catalysis | N-heterocyclic carbene (NHC) ligand precursors | Formation of stable metal-carbene bonds | beilstein-journals.orgresearchgate.net |
| Agrochemicals | Pest control formulations | Biological activity, Structural stability | rsc.orgchemimpex.com |
Historical Context of this compound Research and Development
The synthesis of the this compound ring system has been a subject of intense research for many decades, leading to a rich history of methodological development. researchgate.netrsc.org Early and traditional synthetic routes often relied on the cyclization of N-2-pyridylmethyl amides or thioamides under various conditions, such as Vilsmeier-type reactions. lew.ro
A significant milestone in the pharmacological history of this scaffold was the report in 1985 detailing this compound derivatives as a new class of thromboxane A2 synthetase inhibitors, highlighting their therapeutic potential early on. acs.org Over the years, the demand for more efficient and versatile synthetic methods has driven considerable innovation. beilstein-journals.orgbeilstein-journals.org
Recent decades have seen the development of a multitude of new synthetic strategies. These include:
Cyclocondensation and Cycloaddition Reactions : These remain a cornerstone of this compound synthesis, with modern variations employing a wide array of starting materials and reagents. beilstein-journals.orgrsc.org
Oxidative Cyclizations : Methods utilizing oxidants like molecular iodine or even elemental sulfur have provided efficient, often one-pot, pathways to construct the heterocyclic core. lew.rorsc.org
Metal-Free Approaches : To create more environmentally friendly and cost-effective syntheses, metal-free strategies have been developed, such as the C–H functionalization and bridging of two this compound molecules using simple aldehydes. nih.govacs.org
Multicomponent Reactions : One-pot syntheses involving the condensation of pyridyl ketones with aldehydes and an ammonia (B1221849) source (like ammonium (B1175870) acetate) have become popular for their efficiency and atom economy. lew.romdpi.com
This continuous evolution of synthetic methodologies has been crucial in making a diverse range of this compound derivatives readily accessible, fueling their exploration in the varied applications seen today. researchgate.netmdpi.comrsc.org
| Era / Method Type | Description | Reference |
|---|---|---|
| Traditional Methods | Vilsmeier-type cyclizations of N-2-pyridylmethyl amides; Cyclization of thioamides using reagents like mercury(II) acetate (B1210297). | lew.ro |
| Mid-Late 20th Century | Focus on pharmacological applications spurred synthesis, such as for thromboxane A2 synthetase inhibitors. | acs.org |
| Modern Methods (Late 20th/21st Century) | Iodine-mediated oxidative cyclizations and C-H amination reactions. | mdpi.comrsc.org |
| Contemporary Approaches | Development of one-pot, multicomponent reactions; Metal-free C-H functionalization strategies. | nih.govacs.orgmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-9-6-8-5-7(9)3-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANUKZDKDKBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297970 | |
| Record name | Imidazo[1,5-a]pyridine | |
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Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-47-5 | |
| Record name | Imidazo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
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| Record name | Imidazo[1,5-a]pyridine | |
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| Record name | Imidazo[1,5-a]pyridine | |
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| Record name | Imidazo[1,5-a]pyridine | |
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Strategic Methodologies for the Chemical Synthesis of Imidazo 1,5 a Pyridine and Its Functionalized Derivatives
Cyclocondensation Approaches
Cyclocondensation reactions represent the most prevalent and versatile strategy for constructing the imidazo[1,5-a]pyridine ring system. These methods typically involve the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) core, most commonly by reacting a nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner that provides the final carbon atom of the imidazole ring. beilstein-journals.orgbeilstein-journals.org
One-Pot Cyclization Protocols
One-pot multi-component reactions are highly valued for their efficiency, atom economy, and ability to generate molecular complexity from simple starting materials in a single operation. Several such protocols have been developed for this compound synthesis.
A novel one-pot annulation strategy utilizes magnesium nitride (Mg3N2) to facilitate the cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes, producing 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. rsc.org Another efficient method involves a three-component condensation of various aromatic aldehydes and dipyridyl ketone with ammonium (B1175870) acetate (B1210297), catalyzed by lithium chloride under microwave irradiation, which significantly accelerates the reaction. scirp.org
Researchers have also developed an iron(III) triflate (Fe(OTf)3) and molecular sieves (MS3Å) mediated one-pot synthesis from a dithioester, 2-methylaminopyridine, and an alcohol. asianpubs.orgresearchgate.net This method proceeds through intramolecular cyclization and C–C bond formation under mild conditions. asianpubs.orgresearchgate.net Furthermore, an iodine-mediated one-pot reaction has been established for the synthesis of 3-phenyl-1-(phenylthio)this compound analogues, starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which constructs C-N and C-S bonds simultaneously under mild conditions. mdpi.com
Table 1: Comparison of One-Pot Synthesis Protocols for Imidazo[1,5-a]pyridines
| Method | Key Reagents | Catalyst/Mediator | Conditions | Key Feature |
|---|---|---|---|---|
| Mg3N2-Assisted Annulation | 2-Pyridyl ketones, Alkyl glyoxylates/Aldehydes | Mg3N2 | One-pot | High yields of 1,3-disubstituted products. rsc.org |
| Three-Component Condensation | Aromatic aldehydes, Dipyridyl ketone, Ammonium acetate | LiCl | Microwave irradiation | Rapid synthesis with good yields. scirp.org |
| Iron-Mediated Cyclization | Dithioester, 2-Methylaminopyridine, Alcohol | Fe(OTf)3, MS3Å | Mild, one-pot | Forms 1,3-disubstituted products. researchgate.net |
| Iodine-Mediated Sulfenylation | 2-Aminomethylpyridines, Benzaldehydes, Sodium benzenesulfinates | Iodine | One-pot, mild | Simultaneous C-N and C-S bond formation. mdpi.com |
Reactions Involving 2-(Aminomethyl)pyridine Precursors
The use of 2-(aminomethyl)pyridine and its derivatives as key nucleophilic precursors is a cornerstone of this compound synthesis. beilstein-journals.orgbeilstein-journals.org These precursors react with a wide array of electrophiles to form the fused imidazole ring. beilstein-journals.org Common electrophilic partners include carboxylic acids, acyl chlorides, acyl anhydrides, and esters. beilstein-journals.orgresearchgate.net
A notable development is the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium. beilstein-journals.orgbeilstein-journals.org This approach leverages the unusual electrophilic character of activated nitroalkanes. beilstein-journals.org The proposed mechanism involves the initial nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitronate, forming an amidinium species that undergoes a subsequent 5-exo-trig cyclization. beilstein-journals.org
Another specific example involves the reaction of 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine with triphosgene (B27547) or thiophosgene (B130339). lew.roresearchgate.net This reaction provides direct access to 3-substituted this compound derivatives, such as 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol and its thio-analogue. lew.ro
Table 2: Synthesis of Imidazo[1,5-a]pyridines from 2-(Aminomethyl)pyridine Precursors
| Precursor | Electrophile | Reagent/Medium | Product Type | Yield |
|---|---|---|---|---|
| 2-Picolylamine | 1-Nitropropane | PPA/H3PO3, 160 °C | 3-Ethylthis compound | 77% beilstein-journals.orgresearchgate.net |
| 2-(Aminomethyl)pyridine | Nitroethane | PPA/H3PO3, 160 °C | 3-Methylthis compound | 53% researchgate.net |
| 2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridine | Thiophosgene | Toluene, reflux | 8-Chloro-6-(trifluoromethyl)this compound-3-thiol | 88% lew.ro |
| 2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridine | Triphosgene | Dichloromethane (B109758)/Water, NaHCO3 | 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol | 81% lew.ro |
Ammonium Acetate-Mediated Condensations
Ammonium acetate is frequently employed as a versatile and inexpensive nitrogen source for the formation of the imidazole ring in multicomponent reactions. scirp.orgmdpi.com These condensations typically involve the reaction of a pyridyl ketone with an aldehyde in the presence of ammonium acetate, often under acidic conditions. lew.romdpi.com
For instance, a series of fluorescent this compound-based probes were synthesized via a one-pot cyclization of an aromatic ketone (like phenyl(pyridin-2-yl)methanone or 2,2'-dipyridylketone) and an aromatic aldehyde, using ammonium acetate in refluxing glacial acetic acid. mdpi.com This method provides straightforward access to a variety of 1,3-diarylated imidazo[1,5-a]pyridines. mdpi.com Similarly, microwave-assisted three-component reactions of pyridilphenyl ketone, an aromatic aldehyde, and ammonium acetate in the presence of a lithium chloride catalyst have been shown to be highly effective, yielding the desired products in short reaction times. scirp.org
Utilization of Carboxylic Acids, Anhydrides, and Esters
Classical and robust methods for this compound synthesis involve the cyclocondensation of 2-(aminomethyl)pyridine precursors with carboxylic acids or their more reactive derivatives, such as anhydrides and esters. beilstein-journals.orgresearchgate.net
A one-pot synthesis has been reported starting from a carboxylic acid and a 2-methylaminopyridine, using propane (B168953) phosphoric acid anhydride (B1165640) (T3P) as a powerful dehydrating and activating agent. researchgate.netresearchgate.net This reaction is typically performed in ethyl acetate or n-butyl acetate at reflux and allows for the introduction of various substituents at the 1- and 3-positions of the this compound core. researchgate.netresearchgate.net
Acetic anhydride is also a key reagent in a two-step method for synthesizing novel 1-tetrazolylimidazo[1,5-a]pyridines. acs.org The process involves an initial azido-Ugi multicomponent reaction, followed by an acetic anhydride-mediated N-acylation and cyclization step to construct the fused heterocyclic system. acs.org The scope of this methodology can be expanded by using other commercial anhydrides, acid chlorides, or acids as the acylating component to achieve diverse substitutions. acs.org
Oxidative Cyclization and C-H Functionalization Reactions
In addition to classical condensation strategies, oxidative cyclization and direct C-H functionalization have emerged as powerful, modern approaches for the synthesis of imidazo[1,5-a]pyridines. These methods often offer alternative pathways with high atom economy and the ability to forge C-N and C-C bonds under mild conditions.
Transition-Metal-Free Oxidative Annulations
The development of transition-metal-free reactions is a significant goal in green chemistry, avoiding the cost and potential toxicity of metal catalysts. Several such methods have been successfully applied to the synthesis of imidazo[1,5-a]pyridines.
An established transition-metal-free protocol involves the sp3 C–H amination for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org This reaction is mediated by molecular iodine (I2) in the presence of sodium acetate and proceeds via an oxidative annulation in a one-pot manner. rsc.org A related mild, metal-free method achieves a sequential dual oxidative amination of C(sp3)–H bonds, involving two oxidative C–N couplings and a dehydrogenation process, to afford the final products in good to excellent yields. acs.org
Another metal-free approach uses an iodine/tert-butyl hydroperoxide (TBHP) system to mediate a one-pot multicomponent reaction. researchgate.net This process involves the in-situ formation of the this compound skeleton, which then undergoes C-H functionalization and subsequent sulfenylation in the same pot. researchgate.net Furthermore, a unique metal-free C(sp2)-H functionalization has been demonstrated where formaldehyde (B43269) serves as both a solvent and a carbon source to insert a methylene (B1212753) bridge between two this compound molecules, yielding bis-imidazo[1,5-a]pyridines. nih.govacs.orgnih.gov This reaction proceeds at room temperature in an aerobic environment. acs.org
Iodine (I₂)-Mediated sp³ C–H Amination
A transition-metal-free approach for the synthesis of imidazo[1,5-a]pyridines has been developed utilizing molecular iodine to mediate the sp³ C–H amination. rsc.orgresearchgate.net This method involves the oxidative annulation of readily available 2-pyridyl ketones and alkylamines. rsc.org In a one-pot process, the reaction proceeds efficiently in the presence of sodium acetate (NaOAc), yielding a variety of this compound derivatives. rsc.org This synthetic strategy is noted for its operational simplicity and can be successfully performed on a gram scale. rsc.org The reaction is believed to proceed without a radical pathway. bohrium.com A range of 2-aminopyridines can be used, with substituents on the pyridine ring influencing the reaction's outcome. bohrium.com This methodology has also been successfully applied to the preparation of 1-(2-pyridyl)this compound cysteine protease inhibitors from the corresponding di-2-pyridyl ketones and substituted benzylamines. rsc.org
Copper(II)-Catalyzed Tandem Condensation-Amination-Oxidative Dehydrogenation
A notable method for synthesizing 1,3-diarylated imidazo[1,5-a]pyridines involves a copper(II)-catalyzed tandem reaction. organic-chemistry.org This process begins with the condensation of a pyridine ketone and a benzylamine, followed by amination and subsequent oxidative dehydrogenation. organic-chemistry.org A key advantage of this methodology is the use of molecular oxygen (O₂) as a clean and sole oxidant, which contributes to the sustainability of the reaction. organic-chemistry.orgresearchgate.net This approach consistently affords the desired products in excellent yields. organic-chemistry.org While the yields are high, the reaction temperature required is typically elevated (around 110 °C). thieme-connect.com
Iron-Catalyzed C-H Amination for Fused-Ring Systems
An efficient and environmentally conscious method for constructing imidazo[1,5-a]pyridines and other imidazole-fused ring systems employs an iron catalyst. organic-chemistry.orgacs.org This C-H amination reaction is performed under aerobic conditions and utilizes a green solvent, anisole, with water as the only byproduct. acs.orgnih.gov The transformation is remarkable for its formation of three C-N bonds and the cleavage of four C(sp³)–H bonds in a single process. acs.orgnih.gov This methodology demonstrates broad applicability, leading to acceptable-to-excellent yields for a variety of fused N-heterocycles, including imidazo[1,5-a]pyridines, imidazo[5,1-b]oxazoles, and imidazo[5,1-b]thiazoles. organic-chemistry.orgacs.org
Cycloaddition Reactions in this compound Formation
Cycloaddition reactions represent another important strategy for the synthesis of the this compound core. One such approach involves a [3+2] cycloaddition of N-aminopyridine with β-nitrostyrenes, which, after in situ denitration and oxidation under metal-free conditions, yields (hetero)aryl pyrazolo[1,5-a]pyridines, a related class of fused heterocycles. researchgate.net Another example is the three-component reaction of imidazo[1,5-a]pyridin-3-ylidenes with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates. nih.gov This reaction proceeds through a sequence of tandem nucleophilic addition, [3+2]-cycloaddition, and ring transformation to produce highly substituted furan (B31954) derivatives. nih.gov
Transannulation Reactions for Novel this compound Structures
Transannulation reactions provide a powerful means to transform one heterocyclic ring system into another, offering novel pathways to imidazo[1,5-a]pyridines. researchgate.netresearchgate.net
Copper(I)-Catalyzed Transannulation of N-Heteroaryl Aldehydes/Ketones
Copper(I) catalysis facilitates the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org This reaction proceeds via a C(sp³)-H amination, utilizing oxygen from the air as the sole oxidant. organic-chemistry.orgbeilstein-journals.org This method provides a concise and rapid route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org The reaction is believed to involve radical intermediates. beilstein-journals.org The electronic properties of substituents on the N-heteroaryl ring can influence the reaction yield, with electron-donating groups generally providing better results. beilstein-journals.org
Denitrogenative Transannulation of Pyridotriazoles
The denitrogenative transannulation of pyridotriazoles is a versatile method for synthesizing imidazo[1,5-a]pyridines. acs.org In one approach, a copper-catalyzed aerobic oxidative reaction of pyridotriazoles with benzylamines or amino acids yields the desired this compound derivatives. acs.orgacs.orgnih.gov This reaction proceeds with good functional group tolerance and uses molecular oxygen from the air as the oxidant. acs.orgacs.org The mechanism is thought to involve the formation of a copper-carbene intermediate. acs.org
Alternatively, a metal-free denitrogenative transannulation of pyridotriazoles can be achieved using boron trifluoride etherate (BF₃·Et₂O) as a catalyst in the presence of nitriles. organic-chemistry.orgresearchgate.net The choice of solvent, specifically a combination of dichlorobenzene and dichloroethane, is critical for achieving high yields of the desired products. researchgate.net This method allows for the introduction of various substituents at the 3-position of the this compound ring. researchgate.net
Ritter-Type Reaction Methodologies for this compound Construction
The Ritter-type reaction has emerged as a powerful tool for the synthesis of imidazo[1,5-a]pyridines. acs.orgnih.govacs.org This approach typically involves the reaction of a pyridinylmethanol derivative with a nitrile, proceeding through key carbocation and nitrilium ion intermediates. vulcanchem.com
Intermolecular Ritter-Type Reactions of Pyridinylmethanol
A notable application of the Ritter-type reaction is the intermolecular cyclization between pyridinylmethanol and various aryl or alkyl nitriles. acs.org This method facilitates the construction of the fused imidazole ring onto the pyridine core. The reaction is initiated by the generation of a benzylic cation from pyridinylmethanol, which is then trapped by the nitrile to form a nitrilium ion. Subsequent intramolecular cyclization by the pyridine nitrogen atom, followed by rearomatization, yields the desired this compound product. vulcanchem.com For example, the reaction of phenyl(pyridin-2-yl)methanol (B192787) with acetonitrile (B52724) at elevated temperatures leads to the formation of the corresponding this compound in high yield. vulcanchem.com
Catalysis in Ritter-Type Syntheses (e.g., Bismuth(III) Trifluoromethanesulfonate)
The efficiency of the Ritter-type reaction for this compound synthesis is significantly enhanced by the use of appropriate catalysts. Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been identified as a highly effective catalyst for this transformation. acs.orgnih.govacs.orgresearchgate.net Bi(OTf)₃, often used in combination with an acid co-catalyst like para-toluenesulfonic acid (p-TsOH·H₂O), facilitates the crucial step of converting the benzylic alcohol into a reactive benzylic cation. acs.orgnih.govvulcanchem.com This catalytic system has demonstrated broad substrate scope, providing moderate to excellent yields for a variety of this compound derivatives. acs.orgnih.govnih.gov The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at high temperatures. acs.orgresearchgate.net
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv) | Phenyl(pyridin-2-yl)methanol | Acetonitrile | 1-Methyl-3-phenylthis compound | 92 | vulcanchem.com |
| Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv) | Phenyl(pyridin-2-yl)methanol | Benzonitrile | 1,3-Diphenylthis compound | 75 | vulcanchem.com |
| Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv) | Phenyl(pyridin-2-yl)methanol | 4-Bromobenzonitrile | 1-(4-Bromophenyl)-3-phenylthis compound | 86 | vulcanchem.com |
| Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv) | Phenyl(pyridin-2-yl)methanol | 4-Iodobenzonitrile | 1-(4-Iodophenyl)-3-phenylthis compound | 33 | vulcanchem.com |
Novel Reagent Applications in this compound Synthesis (e.g., Triphosgene, Thiophosgene)
Novel reagents such as triphosgene (bis(trichloromethyl)carbonate) and thiophosgene (thiocarbonyl chloride) have been utilized in the synthesis of functionalized imidazo[1,5-a]pyridines. lew.ro These reagents provide a direct route to 3-substituted derivatives from 2-aminomethylpyridine precursors. lew.rovulcanchem.com For instance, the reaction of 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine with triphosgene in the presence of a base like sodium hydrogen carbonate leads to the formation of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol in good yield. lew.ro Similarly, thiophosgene can be used to synthesize the corresponding 3-thiol derivative. researchgate.net These methods offer a complementary approach to existing syntheses and are valuable for accessing specific substitution patterns on the this compound core. lew.ro
| Reagent | Starting Material | Product | Yield (%) | Reference |
| Triphosgene | (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol | 72 | researchgate.net |
| Thiophosgene | (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | 8-chloro-6-(trifluoromethyl)this compound-3-thiol | - | researchgate.net |
Scalable Synthesis Protocols for Research and Industrial Applications
The development of scalable synthetic protocols is crucial for both academic research and industrial applications. mdpi.com A one-pot, three-component condensation of phenyl(pyridin-2-yl)methanone with various aldehydes in the presence of ammonium acetate has been shown to produce 1,3-diarylated this compound derivatives in high yields. researchgate.net Another scalable approach involves a facile double condensation procedure that can be performed using both standard and microwave heating, providing a versatile one-step synthesis. researchgate.net Furthermore, a protocol for the synthesis of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, a key intermediate, has been developed on a 100 g scale, demonstrating its applicability for larger-scale production. lew.ro The implementation of continuous flow reactors has also been explored to enhance throughput for industrial-scale synthesis. A metal-free approach for methylene insertion to create bis-imidazo[1,5-a]pyridines has also been demonstrated to be scalable to the gram level. acs.org
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling regioselectivity is a significant challenge in the synthesis of substituted imidazo[1,5-a]pyridines. acs.orgsci-hub.se However, methods have been developed to achieve regioselective formation of these heterocycles. A serendipitous discovery led to a protocol for the regioselective formation of imidazo[1,5-a]pyridines from a common intermediate that can also lead to pyrazolo[1,5-a]pyridines, highlighting the potential for divergent synthesis. acs.orgsci-hub.se The choice of reagents and reaction conditions can selectively cleave different bonds in an azirine intermediate, leading to either this compound or pyrazolo[1,5-a]pyridine (B1195680) products. acs.org For example, the reaction of 2-(2-pyridyl)azirine-2-carboxylic esters with HCl leads to the regioselective formation of imidazo[1,5-a]pyridines through cleavage of the C-C bond of the azirine ring. acs.org While the focus of many synthetic methods is on the construction of the aromatic heterocyclic system, the introduction of stereocenters, particularly in the synthesis of hydrogenated derivatives, can be controlled. For instance, in reactions analogous to the Pictet-Spengler reaction, diastereoselectivity can be influenced by reaction temperature and the use of catalysts, although achieving high diastereomeric ratios can be challenging. publish.csiro.au
| Reaction Type | Key Feature | Outcome | Reference |
| Azirine Ring Expansion | Reagent-controlled C-C bond cleavage | Regioselective formation of imidazo[1,5-a]pyridines | acs.org |
| Divergent Synthesis | From a common intermediate | Selective formation of either imidazo[1,5-a]pyridines or pyrazolo[1,5-a]pyridines | acs.orgsci-hub.se |
Advanced Spectroscopic and Computational Investigations of Imidazo 1,5 a Pyridine Systems
Spectroscopic Characterization Techniques for Structural and Electronic Elucidation
A variety of spectroscopic methods are employed to characterize the imidazo[1,5-a]pyridine scaffold.
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural analysis of this compound derivatives. beilstein-journals.orgmdpi.combeilstein-journals.orgrsc.orgacs.org The chemical shifts (δ) of the protons and carbons in the this compound core are sensitive to the electronic environment and the nature of substituents.
For the parent this compound, typical ¹H NMR chemical shifts in DMSO-d₆ are observed at approximately 8.36 ppm for H-3, 8.32 ppm for H-5, 7.52 ppm for H-8, 7.34 ppm for H-1, 6.74 ppm for H-7, and 6.62 ppm for H-6. beilstein-journals.org The corresponding ¹³C NMR signals appear around δ 129.6, 128.2, 123.2, 119.2, 119.0, 117.8, and 112.2. beilstein-journals.org
Substituents on the ring system cause predictable shifts in the NMR spectra. For instance, in bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, the proton signals are shifted, with the H-5 proton appearing at 8.15 ppm and the phenyl protons resonating between 7.39 and 7.79 ppm in CDCl₃. acs.org The introduction of different functional groups allows for a detailed mapping of the electronic distribution within the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Selected this compound Derivatives.
| Compound | Solvent | ¹H NMR Highlights | ¹³C NMR Highlights | Reference |
|---|---|---|---|---|
| This compound | DMSO-d₆ | 8.36 (s, 1H, 3-H), 8.32 (d, J = 7.0 Hz, 1H, 5-H), 7.52 (d, J = 9.1 Hz, 1H, 8-H) | 129.6, 128.2, 123.2, 119.2, 119.0, 117.8, 112.2 | beilstein-journals.org |
| 3-Ethylthis compound | DMSO-d₆ | 8.10 (d, J = 6.6 Hz, 1H, 5-H), 7.49 (d, J = 8.9 Hz, 1H, 8-H), 2.96 (dd, 2H, CH₂) | 139.5, 129.8, 121.6, 118.1, 117.9, 117.6, 111.8, 19.1, 11.2 | beilstein-journals.org |
| 3-Methylthis compound | DMSO-d₆ | 8.04 (dd, J = 7.1, 1.0 Hz, 1H, 5-H), 7.48 (dt, J = 9.1, 1.1 Hz, 1H, 8-H), 2.57 (s, 3H, CH₃) | 134.8, 129.7, 121.7, 117.9, 117.72, 117.69, 111.8, 12.21 | beilstein-journals.org |
| Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | CDCl₃ | 8.15 (d, J = 7.20 Hz, 2H), 7.79–7.76 (m, 4H), 4.68 (s, 2H) | 136.5, 131.1, 130.4, 129.0, 128.5, 128.3, 128.0, 121.1, 119.1, 117.6, 113.1, 27.1 | acs.org |
Infrared (IR) spectroscopy is utilized to identify characteristic functional groups and vibrational modes within this compound derivatives. beilstein-journals.orgmdpi.comuninsubria.it The spectra typically exhibit bands corresponding to C-H, C=C, and C-N stretching and bending vibrations. For example, derivatives with alkyl chains show characteristic aliphatic C-H stretching bands in the region of 2845–2956 cm⁻¹. uninsubria.it In boron difluoride complexes of (imidazo[1,5-a]pyridin-3-yl)phenols, characteristic bands for the BF₂ group are observed between 1041 and 1152 cm⁻¹. uninsubria.it
Table 2: Key IR Absorption Bands (cm⁻¹) for this compound Derivatives.
| Compound Type | Key Vibrational Bands (cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|---|
| 3-Alkyl-imidazo[1,5-a]pyridines | 2953, 2927, 2868 | Aliphatic C-H stretching | beilstein-journals.org |
| 1-Propyl-imidazo[1,5-a]quinoline | 2967, 2890, 2810 | Aliphatic C-H stretching | beilstein-journals.org |
| BF₂-(imidazo[1,5-a]pyridin-3-yl)phenolates | 1041–1152 | BF₂ stretching | uninsubria.it |
| 8-chloro-6-(trifluoromethyl)this compound-3(2H)-thione | 1684 (C=S) | Thione C=S stretch | lew.ro |
The electronic transitions and photophysical properties of imidazo[1,5-a]pyridines are investigated using UV-Vis absorption and fluorescence spectroscopy. rsc.orgtum.demdpi.comnih.gov These compounds are known for their luminescence properties, often exhibiting fluorescence in the blue to yellow region of the visible spectrum. uninsubria.itrsc.orgtum.de
The UV-Vis spectra of this compound derivatives typically show absorption bands corresponding to π-π* transitions within the aromatic system. rsc.orgtandfonline.com For instance, some derivatives exhibit absorption bands below 270 nm attributed to π-π* transitions in the anthracene (B1667546) and imidazole (B134444) aromatic rings, and another band above 300 nm due to intramolecular charge transfer. tandfonline.com The position and intensity of these bands are influenced by substituents and the solvent environment. rsc.org
Many this compound derivatives are highly fluorescent. uninsubria.itresearchgate.net For example, certain boron difluoride complexes with 2-(imidazo[1,5-a]pyridin-3-yl)phenols display blue emission in solution. mdpi.comuninsubria.it The quaternization of the pyridinic nitrogen in some derivatives can lead to a significant bathochromic shift (red shift) of about 100 nm in both the absorption and emission spectra. tum.de Some derivatives also exhibit dual-state emission, showing strong fluorescence in both solution and solid states. rsc.org
Table 3: Photophysical Data for Selected this compound Derivatives.
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| BPy-FL | THF | 365 | 458 (blue) | - | rsc.org |
| BPy-FL (solid state) | - | - | 510 (greenish-yellow) | 0.93 | rsc.org |
| 2-(this compound-1-yl)pyridinium salt (1q) | DCM | 302, 426 | 551 (yellow) | < 0.05 | tum.de |
| IPB-RL-1 | DMSO/PBS | 620 | 760 (NIR) | - | mdpi.comnih.gov |
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of newly synthesized this compound derivatives. beilstein-journals.orgrsc.orgacs.org High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, which are essential for verifying the proposed chemical structures. beilstein-journals.orgrsc.org For example, the [M+H]⁺ ion is commonly observed, allowing for precise mass determination. beilstein-journals.orgrsc.org
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. lew.roresearchgate.netuva.esresearchgate.net This technique has been instrumental in confirming the structures of various this compound derivatives and their metal complexes. uva.esresearchgate.netrsc.org
For example, the crystal structure of 8-chloro-6-(trifluoromethyl)this compound-3(2H)-thione confirmed the thione tautomer in the solid state, with a C=S double bond length of 1.684(2) Å. lew.roresearchgate.net Similarly, the structure of an organic-inorganic hybrid salt, [L]₂[MnCl₄] where L⁺ is a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, revealed the planarity of the fused pyridinium (B92312) and imidazolium (B1220033) rings and the tetrahedral geometry of the [MnCl₄]²⁻ anion. researchgate.net These studies also provide insights into intermolecular interactions, such as π-π stacking, which can influence the material's properties. researchgate.netnih.gov
Computational Chemistry Applications in this compound Research
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a significant role in complementing experimental findings and providing deeper insights into the electronic structure, properties, and reactivity of this compound systems. mdpi.comnih.govrsc.orgmdpi.commdpi.comnih.gov
DFT calculations are used to optimize ground-state geometries, analyze frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potentials. rsc.orgnih.gov These calculations help to understand the electronic distribution and reactivity of the molecules. For instance, in some donor-π-acceptor fluorophores, the HOMO is primarily located on the this compound ring, indicating it is the electron-rich site susceptible to protonation. rsc.org DFT has also been employed to analyze the supramolecular π-stacked assemblies of this compound derivatives in coordination polymers. nih.govmdpi.com
TD-DFT calculations are particularly useful for rationalizing the electronic transitions observed in UV-Vis absorption and fluorescence spectra. mdpi.commdpi.com By calculating the energies and characters of electronic transitions, researchers can identify them as, for example, intramolecular charge transfer (ICT) or localized π-π* transitions. mdpi.comrsc.org Natural Transition Orbitals (NTOs) can further help visualize the nature of these electronic excitations. mdpi.comuninsubria.it For instance, TD-DFT calculations on boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols helped identify the main electronic transitions as intraligand transitions. mdpi.comuninsubria.it
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of this compound systems. scirp.orgias.ac.inmdpi.com These theoretical calculations provide valuable insights that complement experimental findings. ias.ac.in
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of molecules. scirp.org In many this compound derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO is primarily localized on the this compound core. mdpi.com The energy of these frontier orbitals can be tuned by the introduction of different substituents. d-nb.info
For instance, in a series of BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, the presence of electron-withdrawing substituents leads to a decrease in the energy of both HOMO and LUMO. d-nb.info Despite this shift in orbital energies, the HOMO-LUMO energy gap remains relatively constant across the series. d-nb.info This gap is a key indicator of a molecule's stability and excitability; a smaller gap suggests higher reactivity and a greater ease of electronic excitation. scirp.org In some 1-phenylthis compound-anthracene based fluorophores, the HOMO is located on the electron-donating imidazole and pyridine (B92270) moieties, while the LUMO resides on the anthracene unit, with a calculated energy gap of 3.1 eV. tandfonline.com
Interactive Table: HOMO-LUMO Energies and Gaps for Selected this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine (B132010) N-acylhydrazone 9j | - | - | 2.49 | scirp.org |
| Imidazo[1,2-a]pyridine N-acylhydrazone 9e | - | - | 3.91 | scirp.org |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the nature of electronic transitions and excited states in molecules. mdpi.comnih.gov For this compound derivatives, TD-DFT calculations have been instrumental in rationalizing their absorption and emission properties. mdpi.comd-nb.info
In several studies, TD-DFT has been employed to identify the primary character of electronic transitions. For example, in a series of blue-emissive, long-alkyl chain functionalized this compound derivatives, the main absorption band around 340 nm was found to be composed of multiple electronic transitions, predominantly of a HOMO to LUMO+1 character. mdpi.com Similarly, for boron-centered spiro compounds with this compound ligands, the transitions were identified as mainly HOMO-LUMO transitions. nih.gov
TD-DFT calculations have also been crucial in understanding the photophysics of rhenium(I) complexes containing pyridyl-imidazo[1,5-a]pyridine ligands. acs.org These calculations revealed that upon UV excitation, the lowest singlet excited state (S1) is populated, which then undergoes intersystem crossing to the lowest triplet state (T1). acs.org The character of these excited states was determined to be predominantly a π-π* transition localized on the this compound ligand. acs.org
The accuracy of TD-DFT calculations is often validated by comparing the simulated UV-Vis spectra with experimental data, which generally show good agreement. tandfonline.comnih.gov
Natural Transition Orbitals (NTOs) provide a compact and intuitive picture of the electronic redistribution that occurs upon electronic excitation. mdpi.com The NTO analysis simplifies the description of an electronic transition, which might otherwise involve multiple single-orbital contributions, into a single pair of "hole" and "particle" orbitals. mdpi.com
For this compound systems, NTO analysis has been used to corroborate the nature of electronic transitions identified by TD-DFT. mdpi.comd-nb.info In studies of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols, NTO shapes confirmed that the main electronic transitions are intra-ligand transitions. mdpi.comd-nb.info This means the excitation is largely confined within the this compound-based ligand itself. mdpi.com This analysis is particularly useful for understanding the charge-transfer character of excited states.
DFT calculations are a valuable tool for predicting the stable conformations of molecules and the energy barriers associated with rotation around single bonds. researchgate.netmdpi.com This information is critical for understanding the dynamic behavior of this compound derivatives in solution. mdpi.com
For a series of OLED-relevant 1,3,5-triazine (B166579) derivatives linked to aromatic arms, DFT calculations were used to create a ground-state energy landscape. researchgate.netmdpi.com These calculations revealed the existence of stable symmetric and asymmetric conformers and the transition states connecting them. researchgate.netmdpi.com The calculated rotational barriers were in good agreement with experimental values obtained from dynamic NMR studies, confirming that the observed chemical exchange is due to rotation around the C(1,3,5-triazine)-N bond. researchgate.netmdpi.com
In another study on 2,2'-bi-1H-imidazole, a related heterocyclic system, DFT calculations, along with other theoretical methods, established that the trans conformation is the most stable, while the cis conformation represents a transition state. rsc.org The calculated rotational barrier provided insight into the flexibility of the molecule. rsc.org For N-(5-substituted-pyrimidin-2-yl)anilines, DFT calculations of rotational barriers around the N-Ar bonds showed a good correlation with Hammett parameters, indicating that the electronic effects of substituents are transmitted through the molecule. csic.es
Interactive Table: Calculated Rotational Barriers for this compound and Related Systems
| System | Bond of Rotation | Rotational Barrier (kcal/mol) | Computational Method | Source |
|---|---|---|---|---|
| 1,3,5-Triazine Derivatives | C(1,3,5-triazine)-N | 11.7 - 14.7 | DFT | researchgate.net |
| 2,2'-bi-1H-imidazole | C-C | 11.8 | B3LYP/6-31G* | rsc.org |
DFT calculations are instrumental in analyzing and quantifying non-covalent interactions, such as π-π stacking, which play a crucial role in the solid-state packing of this compound systems. mdpi.comsciensage.info These interactions can significantly influence the material's properties. mdpi.com
In a study of Zn(II) coordination polymers with a ditopic this compound derivative, a pronounced ability to form π-π stacking interactions was observed in the solid state. mdpi.com DFT calculations on model structures were used to analyze these supramolecular assemblies. mdpi.com The calculations revealed a substantial interaction energy of -40.1 kcal/mol for a π-stacked assembly involving seven aromatic rings of the this compound unit, underscoring the critical role of these interactions in the crystal structure. mdpi.com
Similarly, in Pb(II) complexes with hydrazido-based ligands, DFT-D methods were used to analyze anion-π and π-π stacking interactions. mdpi.com These calculations helped to elucidate the forces driving the formation of the observed supramolecular networks. mdpi.com The analysis of weak interactions, including C-H···N, C-H···Br, C-H···π, and halogen bonds, in bis-bromo substituted imidazo-[1,5-a]-pyridine derivatives has also been aided by DFT and Molecular Electrostatic Potential (MEP) analyses. ias.ac.in
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of molecular complexes. nih.govmdpi.com
In the context of imidazo[1,5-b]pyridine derivatives investigated as potential Aurora kinase inhibitors, MD simulations were performed for 50 ns to study the stability of the protein-ligand complexes. mdpi.com These simulations, along with the calculation of the free energy landscape, helped to identify the most stable conformations of the designed compounds within the protein's binding site, confirming their potential as effective and stable inhibitors. mdpi.com
Similarly, for an imidazo[1,2-a]pyrimidine-Schiff base derivative, MD simulations were used to assess the dynamic behavior and robustness of the compound's interaction with the vascular endothelial growth factor receptor-2, complementing the findings from molecular docking studies. nih.gov While direct MD simulation studies focused solely on the this compound core are less common in the searched literature, these examples on related imidazopyridine systems highlight the utility of the technique in understanding the dynamic aspects of their interactions in biological systems. nih.govmdpi.com
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a pivotal computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This technique provides crucial insights into the intermolecular interactions that stabilize the ligand-receptor complex, thereby guiding the rational design of new therapeutic agents. For the this compound scaffold, molecular docking has been instrumental in elucidating its interaction with a diverse range of biological targets.
Docking studies have successfully rationalized the binding modes of this compound derivatives with various enzymes and receptors. For instance, in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in several diseases, docking approaches were used to predict how novel this compound-1-carboxamide and This compound-3-carboxamide (B12968190) derivatives would bind to the enzyme's ATP pocket. mdpi.com These in silico predictions were later validated by high-resolution co-crystal structures, confirming the specific ligand-protein interactions. mdpi.com
Similarly, molecular docking has been applied to understand the inhibitory mechanism of 1-substituted pyridylimidazo[1,5-a]pyridines against cysteine proteases like papain. plos.org These studies revealed that the interactions between the compounds and the protease were analogous to those of known inhibitors, involving a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. plos.org In another study, docking simulations were performed on this compound-1,2,4-thiadiazole derivatives against human topoisomerase IIβ, a key enzyme in DNA replication. nih.gov The results highlighted exceptional binding affinities and specific interaction profiles for the most potent compounds, correlating well with their observed cytotoxic effects on cancer cell lines. nih.gov
The process involves using the 3D crystal structure of the target protein, into which the designed ligands are computationally fitted. The output provides a scoring function to estimate binding affinity and details the specific amino acid residues involved in the interaction. For example, docking of this compound analogs into the Fms-like tyrosine kinase 3 (FLT3) receptor, a target in acute myeloid leukemia, predicted a key cation-pi interaction with the residue Lys614, guiding the synthesis of compounds with improved inhibitory activity. nih.gov
Table 1: Examples of Molecular Docking Studies on this compound Derivatives
| Target Protein | This compound Derivative Class | Key Findings from Docking |
| Glycogen Synthase Kinase 3β (GSK-3β) | This compound-1-carboxamides and -3-carboxamides | Predicted ligand-protein interactions within the ATP pocket, later confirmed by co-crystal structure. mdpi.com |
| Papain (Cysteine Protease) | 1-Substituted pyridylimidazo[1,5-a]pyridines | Binding mode similar to known inhibitors, involving hydrogen bonds and hydrophobic interactions. plos.org |
| Human Topoisomerase IIβ | This compound-1,2,4-thiadiazoles | Identified compounds with superior binding affinities and interaction profiles, correlating with cytotoxicity. nih.gov |
| Fms-like tyrosine kinase 3 (FLT3) | Di-substituted imidazopyridines | Predicted a crucial cation-Pi interaction with Lys614, guiding further design. nih.gov |
Computational Design and Prediction of Novel this compound Derivatives
The insights gained from molecular docking and other computational analyses fuel the rational design and prediction of novel this compound derivatives with enhanced biological activity and optimized properties. This in silico approach accelerates the drug discovery pipeline by prioritizing the synthesis of the most promising candidates.
A key strategy in computational design is the use of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA), are employed to correlate the three-dimensional structural features of molecules with their biological activities. For a series of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridin-4-ones, CoMFA models were developed that showed the steric and electrostatic fields influencing their dual activity against Angiotensin II type 1 (AT1) receptor and Peroxisome Proliferator-Activated Receptor γ (PPARγ). oncotarget.com The contour maps generated from these models provided detailed information that guided the rational modification of a lead compound, resulting in the design of six new molecules with predicted activities better than the original series. oncotarget.com
Beyond predicting activity, computational tools are essential for evaluating the "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed compounds before their synthesis. plos.orgnanobioletters.com For example, in silico ADMET prediction for novel imidazo[1,2-a]pyridine amides and sulfonamides designed as anti-tubercular agents showed that the compounds had favorable characteristics. nih.gov This pre-screening helps to eliminate candidates that are likely to fail later in development due to poor pharmacokinetic profiles. The SwissADME and PreADMET web servers are commonly used tools to calculate properties based on Lipinski's "Rule of Five" and to predict parameters like human intestinal absorption (HIA) and potential toxicity. plos.orgnanobioletters.com
The design process is often iterative. For example, starting with a known inhibitor, computational methods can support a "scaffold hopping" approach to identify new core structures with improved properties. This was demonstrated in the development of GSK-3β inhibitors, where an indazole core was replaced by an this compound scaffold to overcome poor CNS permeability, a modification guided by computational property predictions. mdpi.com This combination of predictive modeling for both efficacy (docking, QSAR) and pharmacokinetics (ADMET) allows for a highly focused and efficient approach to discovering novel this compound-based agents. mdpi.comnih.gov
Table 2: Computational Tools and Their Application in Designing this compound Derivatives
| Computational Method | Application | Example Study | Outcome |
| 3D-QSAR (CoMFA) | Correlating 3D structural features with biological activity to guide new designs. | Dual AT1/PPARγ modulators. oncotarget.com | Generation of contour maps that guided the design of six new, more potent derivatives. oncotarget.com |
| ADMET Prediction | Evaluating drug-like properties (absorption, distribution, metabolism, excretion, toxicity) in silico. | Anti-tubercular imidazo[1,2-a]pyridine analogues. nih.gov | Confirmed favorable ADMET characteristics for lead compounds, supporting their further development. nih.gov |
| Scaffold Hopping | Replacing a known chemical scaffold with a novel one to improve properties. | GSK-3β inhibitors. mdpi.com | Replaced an indazole core with an this compound scaffold to improve CNS permeability. mdpi.com |
| Virtual Screening | Filtering large compound libraries to identify potential hits based on docking and other criteria. | α1-GABAAR PAMs for schizophrenia. mdpi.com | Identified four hit compounds from a database, with two showing high stability in the receptor binding pocket. mdpi.com |
Biological and Medicinal Chemistry Applications of Imidazo 1,5 a Pyridine
Structure-Activity Relationship (SAR) Studies for Therapeutic Development
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the imidazo[1,5-a]pyridine scaffold, these studies have been crucial in optimizing compounds for enhanced therapeutic effects.
The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituent groups on the core structure. Research has shown that specific substitutions can enhance cytotoxic activity against cancer cells.
For example, in a series of this compound-benzimidazole hybrids, compounds 5d and 5l demonstrated notable cytotoxic activity across a panel of human tumor cell lines. nih.govrsc.org The GI50 values for 5d ranged from 1.06 to 14.9 μM, while 5l showed even greater potency with GI50 values between 0.43 and 7.73 μM. nih.govrsc.org These differences in activity are directly attributable to the different substituent groups on the benzimidazole (B57391) moiety linked to the this compound core. nih.govrsc.org
In another study focusing on this compound-based chalcones, SAR analysis revealed that chloro substitution on an attached phenyl ring plays a vital role in biological activity. nih.gov For instance, against MDA-MB-231 human triple-negative breast cancer cells, a compound with a 3,4-dichlorophenyl group was the most active (3.26 ± 0.56 μM), outperforming analogues with a 4-chlorophenyl group (4.23 ± 0.25 μM) or an unsubstituted phenyl group (12.3 ± 0.93 μM). nih.gov The study concluded that chloro substitutions were more impactful on cytotoxicity than methoxy (B1213986), fluoro, or trifluoromethyl groups. nih.gov
Table 1: Influence of Substituents on Anti-Cancer Activity of this compound Derivatives
| Compound/Substituent | Cancer Cell Line | Activity Metric (μM) |
|---|---|---|
| Compound 5d | 60 Human Tumor Cell Lines | GI50: 1.06 - 14.9 |
| Compound 5l | 60 Human Tumor Cell Lines | GI50: 0.43 - 7.73 |
| 3,4-dichlorophenyl group | MDA-MB-231 | IC50: 3.26 |
| 4-chlorophenyl group | MDA-MB-231 | IC50: 4.23 |
| phenyl group | MDA-MB-231 | IC50: 12.3 |
Scaffold hopping is a drug design strategy used to identify novel core structures that retain the biological activity of a known parent molecule but possess improved properties such as metabolic stability or patentability. The this compound scaffold and its isomers have been central to such strategies.
In one example, a scaffold-hopping approach was used to design novel pyrazolo[1,5-a]pyridine-based antagonists for the EP1 receptor. nih.gov This was achieved through the molecular hybridization of two structurally different known antagonists, leading to the identification of a new, potent core structure. nih.gov Similarly, scaffold hopping from an imidazopyridine to a 1,2,4-triazolopyridine scaffold was successfully employed to improve metabolic stability by blocking a site of metabolism on the original ring system. Another design strategy involved using imidazo-pyridine derivatives as a basis for scaffold hopping and hybridization to create novel pyridine-annulated purines as potential anticancer agents. rsc.org
Rational drug design leverages the understanding of a biological target's structure to create molecules with high potency and selectivity. This approach has been applied to develop advanced this compound derivatives.
A series of potent and highly selective this compound and -pyrimidine inverse agonists for the retinoic acid receptor-related orphan receptor gamma (RORc) were discovered through such a process. nih.gov The most effective compounds demonstrated over 300-fold selectivity for RORc compared to other related receptors. nih.gov The favorable potency and selectivity of compounds like GNE-0946 and GNE-6468 underscore the success of the rational design approach. nih.gov
In a similar vein, structure-based drug design was used to develop a novel, orally bioavailable, and potent PDGFR antagonist from an imidazo[1,2-a]pyridine (B132010) scaffold, a related isomer. nih.gov By designing constrained analogues of an initial lead compound, researchers were able to improve kinase selectivity significantly. nih.gov
Pharmacological Target Modulation and Disease Intervention
This compound derivatives modulate a variety of pharmacological targets, making them relevant for intervention in several diseases, most prominently cancer.
The this compound scaffold is a key feature in many compounds developed for their anti-cancer properties. These derivatives have shown efficacy against a range of malignancies, including breast, lung, and cervical cancers, as well as melanoma. nih.govnih.govnih.govresearchgate.net
The anti-cancer effects are often achieved by inducing apoptosis (programmed cell death) and causing cell cycle arrest, typically at the G2/M phase. nih.govrsc.org For instance, imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells. nih.gov The cytotoxic potential of imidazo[4,5-b]pyridine derivatives has been demonstrated in sub-micromolar concentrations against colon carcinoma cell lines. researchgate.net
A primary mechanism by which many this compound-based compounds exert their anti-cancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.govrsc.org Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them a critical target in cancer therapy.
A series of this compound-benzimidazole hybrids were shown to effectively inhibit microtubule assembly in human breast cancer cells (MCF-7). nih.govrsc.org Molecular docking simulations predicted that these compounds bind to the colchicine (B1669291) binding site of tubulin, thereby preventing its polymerization into microtubules. nih.govrsc.org This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.org
Table 2: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound | Tubulin Polymerization IC50 (μM) | Target Site |
|---|---|---|
| Compound 5d | 3.25 | Colchicine Binding Site |
| Compound 5l | 1.71 | Colchicine Binding Site |
The potent activity of these compounds highlights the this compound scaffold as a valuable template for developing novel tubulin polymerization inhibitors for cancer treatment. nih.govrsc.org
Anti-Cancer and Antitumoral Activity
Modulation of PI3K/Akt Signaling Pathway
Certain derivatives of this compound have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade often dysregulated in cancer, promoting cell survival and proliferation. A series of synthesized this compound-benzimidazole hybrids were evaluated for their biological activity. Treatment of cancer cells with these compounds for 48 hours resulted in a marked decrease in the levels of phosphorylated Akt (p-Akt), a key downstream component of the pathway. This inhibition of Akt phosphorylation indicates a direct or indirect modulation of the PI3K/Akt signaling cascade by these hybrid molecules.
Mnk Kinase Inhibitors
A review of scientific literature did not yield specific research findings on this compound derivatives acting as Mnk (MAP kinase-interacting kinase) kinase inhibitors within the scope of this article's focus.
Induction of Apoptosis (e.g., Mitochondrial Membrane Potential, Cytochrome c Release, Caspase Activation, DNA Fragmentation)
This compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through multiple mechanisms.
Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is crucial for cell survival. Studies on this compound-chalcone conjugates demonstrated their ability to induce ROS-mediated mitochondrial damage. nih.gov Further investigation into this compound-benzimidazole hybrids confirmed their apoptotic effects, which include the disruption of the mitochondrial membrane potential.
Cytochrome c Release, Caspase Activation, and DNA Fragmentation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases. This compound-benzimidazole hybrids have been shown to trigger cytochrome c release and subsequent caspase-9 activation, culminating in DNA fragmentation, a key feature of late-stage apoptosis.
Apoptosis Quantification: The apoptosis-inducing effects of active this compound-chalcone compounds on MDA-MB-231 breast cancer cells were quantified using annexin (B1180172) V-FITC/propidium iodide (PI) staining. nih.gov This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. nih.gov Treatment with compounds 7n and 7o led to a significant, concentration-dependent increase in the apoptotic cell population. nih.gov At a concentration of 10 μM, compound 7o induced apoptosis in 51.1% of cells, an effect comparable to the standard drug nocodazole (B1683961) (53.9%). nih.gov
Cell Cycle Arrest Mechanisms (e.g., G2/M phase)
In addition to inducing apoptosis, certain this compound derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. Flow cytometric analysis of human tumor cell lines treated with this compound-benzimidazole hybrids revealed that these compounds cause cell cycle arrest at the G2/M phase. This blockade prevents the cells from entering mitosis, thereby inhibiting cell division and tumor growth.
In Vitro Cytotoxicity Assessment against Human Tumor Cell Lines
The anticancer potential of this compound derivatives has been extensively evaluated against various human tumor cell lines in vitro.
A series of this compound–chalcone (B49325) conjugates were tested for their cytotoxic activity using an MTT assay against five human cancer cell lines: MDA-MB-231 (breast), RKO (colon), Mg-63 (bone), PC-3 (prostate), and HepG2 (liver). nih.gov Several compounds demonstrated notable activity, with compounds 7n and 7o being particularly potent against the MDA-MB-231 cell line. nih.gov
| Compound | MDA-MB-231 (Breast) | PC-3 (Prostate) | HepG2 (Liver) |
|---|---|---|---|
| 7n | 4.23 ± 0.25 | 17.89 ± 0.12 | 20.83 ± 0.56 |
| 7o | 3.26 ± 0.56 | 14.86 ± 0.25 | 4.57 ± 0.85 |
| Nocodazole (Standard) | 0.15 ± 0.15 | 0.12 ± 0.25 | 0.14 ± 0.23 |
Furthermore, this compound-benzimidazole hybrids were screened against a panel of sixty human tumor cell lines. Among these, two compounds exhibited significant cytotoxic activity with GI50 (50% growth inhibition) values ranging from 0.43 to 14.9 μM.
In Vivo Antitumor Efficacy Studies
The therapeutic potential of this compound-related structures has also been validated in animal models. A series of imidazo[1,5-a]pyrazines, which share a related core structure, were developed as inhibitors of mTOR, a key protein in the PI3K/Akt pathway. nih.gov An optimized compound from this series, which was orally bioavailable, demonstrated target inhibition in vivo. nih.gov This led to a corresponding inhibition of tumor growth in an MDA-MB-231 human breast cancer xenograft model, providing proof-of-concept for the in vivo antitumor efficacy of this class of compounds. nih.gov
Central Nervous System (CNS) Activity and Neurodegenerative Disorder Treatment
The this compound scaffold has emerged as a significant pharmacophore in the development of therapeutic agents targeting the central nervous system, with a particular focus on neurodegenerative diseases. nih.gov Derivatives of this heterocyclic system have been investigated for their potential to modulate various molecular targets within the CNS, offering promise for conditions such as Alzheimer's disease and Parkinson's disease. nih.gov The versatility of the this compound core allows for structural modifications that can lead to potent and selective ligands for enzymes and receptors implicated in the pathophysiology of these complex disorders. nih.gov
A significant area of research has been the development of this compound derivatives as partial agonists of the 5-hydroxytryptamine4 (5-HT4) receptor. nih.govresearchgate.net The 5-HT4 receptor is a G-protein coupled receptor highly expressed in brain regions associated with memory and cognition, such as the hippocampus and cerebral cortex. nih.gov Partial agonism of this receptor is considered a promising therapeutic strategy for the symptomatic and potentially disease-modifying treatment of cognitive deficits associated with Alzheimer's disease. nih.govresearchgate.net
Activation of 5-HT4 receptors can enhance cognitive performance and has been shown to modulate the processing of the amyloid precursor protein (APP) towards the non-amyloidogenic pathway, leading to an increase in the neuroprotective soluble amyloid precursor protein-α (sAPPα). nih.gov Research has led to the discovery of potent, selective, and brain-penetrant this compound-based 5-HT4 partial agonists. nih.govresearchgate.net For instance, a series of 3-isopropylthis compound carboxamide derivatives demonstrated cognition-enhancing properties in animal models. nih.gov Further optimization of their pharmacokinetic properties to improve brain penetration remains an active area of investigation. researchgate.net
Table 1: this compound Derivatives with 5-HT4 Receptor Partial Agonist Activity
| Compound ID | Structure | Target | Activity | Therapeutic Indication |
|---|---|---|---|---|
| Compound 5a | 3-isopropylthis compound carboxamide derivative | 5-HT4 Receptor | Potent and selective partial agonist | Cognitive disorders associated with Alzheimer's Disease |
Anti-infective Agents
The this compound nucleus has been identified as a valuable scaffold in the design of novel anti-infective agents. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, mycobacteria, fungi, and viruses. nih.govnih.govresearchgate.net The structural versatility of this heterocyclic system allows for the development of compounds with potent antimicrobial properties.
This compound derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com For example, certain novel this compound chalcone derivatives have exhibited good to excellent activity against bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). derpharmachemica.combio-conferences.org The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase. researchgate.net Research has also explored imidazo[1,5-a]pyridinyl-bithiazole hybrids, which have demonstrated excellent antibacterial properties against a range of bacteria. bohrium.com
Table 2: Antibacterial Activity of this compound Derivatives
| Compound Class | Target Organisms | Activity |
|---|---|---|
| This compound chalcones | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Good to excellent antibacterial activity |
| Imidazo[1,5-a]pyridinyl-bithiazole hybrids | Gram-positive and Gram-negative bacteria | Excellent antibacterial property |
A significant area of investigation for this compound derivatives has been in the development of new treatments for tuberculosis, caused by Mycobacterium tuberculosis. rsc.orgnih.gov Several series of these compounds have demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. rsc.orgacs.org For instance, this compound-3-carboxamides have been identified as a promising class of anti-TB agents with excellent potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. bio-conferences.orgacs.org Some of these compounds have been found to target QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome c reductase, which is essential for the energy metabolism of the bacterium. rsc.orgnih.gov
Table 3: Antitubercular Activity of this compound Derivatives
| Compound Class | Target Organism | Mechanism of Action | Activity |
|---|---|---|---|
| This compound-3-carboxamides | Mycobacterium tuberculosis (including MDR and XDR strains) | Inhibition of QcrB | Potent antitubercular activity |
Derivatives of the this compound scaffold have also been evaluated for their antifungal properties. scirp.orgresearchgate.net Studies have shown that certain compounds from this class exhibit activity against fungal pathogens. For instance, some 3-imidazo[1,5-a]pyridinyl-1-arylpropenone derivatives have been synthesized and tested against Candida albicans, demonstrating their potential as antifungal agents. scirp.org The introduction of different substituents on the this compound ring system can modulate the antifungal potency of these compounds. scirp.org
The antiviral potential of the this compound core has been explored, with some derivatives showing inhibitory activity against certain viruses. derpharmachemica.commdpi.com For example, a series of imidazo[1,5-b]pyridazines, a related heterocyclic system, have been prepared and shown to inhibit the reverse transcriptase of HIV-1. nih.gov While research in this specific area for imidazo[1,5-a]pyridines is ongoing, the broader class of imidazopyridines has shown promise in the development of antiviral therapeutics. derpharmachemica.comresearchgate.net
Anti-inflammatory Effects
The this compound scaffold is a key feature in a variety of compounds exhibiting anti-inflammatory properties. theses.czgoogle.com.namdpi.com Research has identified derivatives of this heterocyclic system that function through the inhibition of critical inflammatory pathways. For instance, certain 8-anilinoimidazopyridines have been developed as anti-inflammatory agents due to their potent MEK kinase inhibitory activity. google.com.na Since MEK kinase is a crucial component of the MAPK/ERK signaling pathway, which plays a significant role in the production of pro-inflammatory cytokines, its inhibition represents a viable strategy for controlling inflammation. The development of these compounds underscores the utility of the this compound core in designing targeted anti-inflammatory therapies. google.com.na
Immunosuppressant Activity
Derivatives of this compound have been identified as possessing significant immunomodulatory and immunosuppressive capabilities. One such compound is Pirmagrel, an this compound derivative known to function as a cytotoxic immunosuppressant and an inhibitor of DNA synthesis. beilstein-journals.org The scaffold's versatility is further highlighted by its use in compounds designed to inhibit indoleamine 2,3-dioxygenase (IDO1). google.com IDO1 is a key enzyme in tryptophan metabolism that plays a critical role in immune tolerance by suppressing T-cell responses. Its inhibition is a therapeutic strategy for conditions where breaking immune tolerance is desired. google.com Furthermore, other novel derivatives, such as 3-butyl-1-chloro-imidazo[1,5-a]pyridine-7-carboxylic acid (SGJ), have been investigated for their ability to enhance the immunomodulatory effects of mesenchymal stem cells (MSCs), suggesting applications in cell-based therapies for immune-related disorders. nih.gov
Thromboxane (B8750289) A2 Synthetase Inhibition
The this compound structure has been pivotal in the development of a specific class of enzyme inhibitors that target thromboxane A2 synthetase. lew.ronih.gov This enzyme is a key player in the biosynthesis of thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation. Inhibition of this enzyme is a therapeutic target for managing cardiovascular and thrombotic diseases.
Early research identified imidazo[1,5-a]pyridines as a novel class of potent and highly specific thromboxane A2 synthetase inhibitors. Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the this compound ring system are critical for inhibitory activity. Specifically, derivatives with a carboxyalkyl side chain were found to be particularly effective. The most potent compound identified in these initial studies was this compound-5-hexanoic acid.
| Compound | Structure | Inhibitory Activity (IC₅₀) |
|---|---|---|
| This compound-5-hexanoic acid | This compound core with a hexanoic acid group at position 5 | Highly Potent |
| Pirmagrel | Substituted this compound | Active |
HIV-Protease Inhibition
The this compound scaffold has been explored for its potential in developing antiviral agents, including inhibitors of the human immunodeficiency virus (HIV) protease. lew.ronih.gov HIV protease is an essential enzyme for the virus, as it cleaves newly synthesized polyproteins to generate mature, functional viral proteins, making it a prime target for antiretroviral therapy. mdpi.com While research into other imidazo-fused heterocycles has often focused on the HIV reverse transcriptase enzyme, the this compound core has been specifically mentioned in the literature as a structural component of HIV protease inhibitors. lew.ronih.govnih.gov The development of small molecule inhibitors that can effectively bind to the active site of this aspartic protease is a cornerstone of combination antiretroviral therapy (cART). mdpi.com
Mechanistic Investigations of Biological Activity
DNA Interaction Studies (e.g., Intercalation, Cleavage)
The biological effects of certain this compound derivatives have been linked to their direct interaction with DNA. These interactions can occur through various modes, including binding within the minor groove of the DNA double helix or inhibiting DNA synthesis. For example, Pirmagrel is recognized not only as an immunosuppressant but also as a DNA synthesis inhibitor. beilstein-journals.org
More targeted studies involving conjugates of this compound with pyrrolobenzodiazepine (PBD), a known DNA-alkylating agent, have provided deeper insights. These hybrid molecules have demonstrated an ability to bind effectively to the minor groove of DNA. This binding can lead to the induction of DNA damage, which is evidenced by the expression of specific cellular markers. Following treatment with these conjugates, an increase in proteins associated with apoptosis and DNA damage, such as p53, p21, and γ-H2AX, has been observed, indicating the activation of the DNA damage response pathway.
| Compound Type | Mode of DNA Interaction | Observed Effect |
|---|---|---|
| Pirmagrel | Inhibition of DNA Synthesis | Immunosuppressive and cytotoxic activity |
| This compound-PBD conjugates | Minor Groove Binding | Induction of DNA damage markers (p53, p21, γ-H2AX) |
Enzyme Inhibition Profiling and Binding Site Analysis
The this compound scaffold serves as a versatile foundation for a wide array of enzyme inhibitors, targeting various protein families with high specificity. Profiling studies have identified derivatives active against several classes of enzymes, including kinases, synthases, and peptidases.
Kinase Inhibition:
MEK Kinase: Certain derivatives are effective anti-inflammatory agents by inhibiting MEK kinase, a key component of the MAPK signaling pathway. google.com.na
Glycogen Synthase Kinase 3β (GSK-3β): Scaffold-hopping from indazole-based inhibitors led to the development of this compound-carboxamides as GSK-3β inhibitors, which are of interest for central nervous system disorders. mdpi.com
Other Enzyme Targets:
Thromboxane A2 Synthetase: As previously detailed, this scaffold is a potent inhibitor of thromboxane A2 synthetase. nih.gov
Indoleamine 2,3-dioxygenase (IDO1): Novel imidazo[1,5-a]pyridines have been developed as inhibitors of IDO1, a therapeutic target in immunology and oncology. google.com
Binding site analysis and kinetic studies have been crucial in understanding the mechanisms of inhibition. For instance, studies on a related series of 8-amino-imidazo[1,5-a]pyrazine inhibitors targeting Bruton's tyrosine kinase (BTK) have utilized X-ray crystallography to reveal specific interactions. These analyses show hydrogen bonding with hinge region residues (Ser538 and Asp539) and hydrophobic interactions within a back pocket, which together confer high potency and selectivity. This level of detailed binding analysis provides a blueprint for the rational design of next-generation inhibitors based on the broader imidazopyridine framework.
| Enzyme Target | Compound Class | Therapeutic Area | Key Findings |
|---|---|---|---|
| MEK Kinase | 8-Anilinoimidazopyridines | Inflammation | Inhibition of MAPK pathway |
| GSK-3β | This compound-carboxamides | CNS Disorders | Developed via scaffold-hopping |
| Thromboxane A2 Synthetase | This compound-5-hexanoic acid | Cardiovascular | Potent and specific inhibition |
| Indoleamine 2,3-dioxygenase (IDO1) | 5- or 8-Substituted Imidazo[1,5-a]pyridines | Immunology/Oncology | Modulation of tryptophan metabolism |
Cellular Mechanisms and Biochemical Pathways Elucidation
The unique photophysical properties of the this compound scaffold have positioned its derivatives as valuable tools in chemical biology for the elucidation of complex cellular processes. mdpi.com Their compact structure, stability, and emissive characteristics make them excellent candidates for the development of fluorescent probes. mdpi.comnih.gov These probes are instrumental in studying cellular environments and biochemical pathways, particularly those related to cell membranes. mdpi.comnih.gov
Researchers have synthesized this compound-based fluorophores to investigate cell membrane dynamics, hydration, and fluidity. mdpi.comnih.gov Understanding these membrane properties is crucial for monitoring cellular health and exploring key biochemical events. mdpi.com Certain derivatives exhibit solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment. This sensitivity allows them to act as probes for the lipid bilayer of cell membranes. mdpi.comnih.gov Studies using liposomes as artificial membrane models have demonstrated the successful intercalation of these probes into the lipid environment. nih.gov This allows for detailed investigation of the lipid phase and its influence on membrane functions through techniques like temperature-dependent and kinetic experiments. mdpi.comnih.gov The application of these fluorescent probes provides insights into the intricate workings of cellular membranes, contributing to a deeper understanding of fundamental biological pathways. mdpi.com
Table 1: this compound-Based Fluorescent Probes for Cellular Studies
| Probe Type | Application | Investigated Properties | Key Findings |
|---|---|---|---|
| Solvatochromic Fluorophores | Membrane Probing | Membrane dynamics, hydration, fluidity | Successful intercalation into lipid bilayers; photophysical features are influenced by the lipid phase. mdpi.comnih.gov |
| General Fluorophores | Bioimaging | Cellular structure and environment | Derivatives show notable photophysical features suitable for use as emitters in bioimaging applications. mdpi.com |
Preclinical Drug Development and Lead Compound Identification
The this compound scaffold is recognized as a valuable pharmacophore in medicinal chemistry, leading to its frequent use in preclinical drug development and the identification of lead compounds for various therapeutic targets. nih.govrsc.org Its versatile structure allows for the design of potent and selective molecules with potential applications in treating a range of human diseases, particularly cancer. nih.govrsc.org
In the realm of oncology, researchers have designed and synthesized hybrid molecules incorporating the this compound core to create novel anticancer agents. nih.gov One such approach involves the creation of this compound-chalcone derivatives. These compounds have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2). nih.gov
Preclinical investigations into these derivatives have focused on elucidating their mechanism of action. Studies have shown that promising compounds can induce apoptosis in cancer cells. nih.gov Further mechanistic studies confirmed that their anticancer activity can be mediated through the disruption of microtubules, which are critical components of the cellular cytoskeleton involved in cell division. nih.gov The process of identifying lead compounds involves screening synthesized libraries of these derivatives to find those with the highest potency and selectivity against cancer cells while having minimal effect on normal cells. nih.gov Molecular docking studies are often employed in parallel to understand the binding interactions between the compounds and their biological targets, such as tubulin, further validating their potential as lead candidates for new anticancer drugs. nih.gov
Table 2: Preclinical Data for Lead this compound-Chalcone Derivatives
| Compound Class | Target Cancer Cell Line | Observed Activity (IC50) | Proposed Mechanism of Action |
|---|---|---|---|
| This compound-Chalcone Conjugates | Breast (MDA-MB-231) | 3.26 ± 0.56 µM | Apoptosis induction, microtubule disruption. nih.gov |
| This compound-Chalcone Conjugates | Breast (MDA-MB-231) | 4.23 ± 0.25 µM | Apoptosis induction, microtubule disruption. nih.gov |
Applications in Advanced Materials Science and Optoelectronics
Luminescent Properties and Fluorophore Development
Imidazo[1,5-a]pyridine derivatives have garnered significant attention as a promising class of fluorophores. researchgate.net Their inherent luminescent properties, which can be readily modified through chemical synthesis, make them ideal candidates for developing advanced photo-functional materials. researchgate.net Key characteristics that are frequently explored and optimized include their photoluminescent quantum yield, Stokes shift, and emission wavelength, which are crucial for applications ranging from fluorescent probes to emissive layers in electronic devices. researchgate.netmdpi.com
A critical parameter for a fluorophore's performance is its photoluminescent quantum yield (PLQY), which quantifies the efficiency of the emission process. For this compound derivatives, the PLQY can be significantly enhanced and tuned through strategic molecular design.
One effective strategy involves the introduction of specific substituent groups. For instance, methoxy (B1213986) groups have been identified as excellent substituents for increasing the emissive behavior of the this compound nucleus. unito.it Depending on the position of these methoxy groups, the quantum yield can be increased from 22% to as high as 50%. unito.it Similarly, the introduction of a pyridinyl group in place of a benzene (B151609) ring has been shown to increase the quantum yield; a symmetric dipyridil analog (Compound 4 in the table below) was found to be three times more emissive than its diphenyl counterpart (Compound 2 ), with a quantum yield of 0.38. nih.gov
Coordination with metal ions is another powerful method for PLQY enhancement. The complexation of this compound-based ligands with Zinc(II) ions enhances molecular rigidity and induces a conformational change, leading to improved quantum yields of up to 37%. mdpi.com This increase is attributed to the suppression of non-radiative decay pathways upon metal coordination. mdpi.com
Furthermore, research on donor-π-acceptor (D–π–A) fluorophores has demonstrated that specific structural arrangements can lead to very high quantum yields. For example, the fluorophore BPy-FL, which incorporates a diethylfluorene spacer, exhibits an absolute quantum yield of 93% in the solid state. rsc.org This high efficiency is attributed to the molecule's aggregation-induced emission (AIE) and hybridized local charge transfer (HLCT) characteristics. rsc.org
Table 1: Photoluminescent Quantum Yield (PLQY) of Selected this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Name/Description | Substituent/Modification | PLQY (Φ) | Solvent/State | Reference |
|---|---|---|---|---|
| Methoxy-substituted derivative | Methoxy groups | Up to 50% | Not specified | unito.itresearchgate.net |
| Trifluoromethylated derivatives | Trifluoromethyl groups | 13% - 39% | Acetonitrile (B52724) | researchgate.netresearchgate.net |
| Trifluoromethylated derivatives | Trifluoromethyl groups | 10% - 58% | Polymeric matrix | researchgate.net |
| Zinc(II) Complex [Zn₂(BB)Cl₄] | Zn(II) coordination | 37% | Dichloromethane (B109758) | mdpi.com |
| Dipyridil analog (4 ) | Dipyridinyl groups | 38% | Toluene | nih.gov |
| Diphenyl analog (2 ) | Diphenyl groups | 12% | Toluene | nih.gov |
| Asymmetrical analog (3 ) | Phenyl and Pyridinyl | 18% | Toluene | nih.gov |
| BPy-FL | Diethylfluorene spacer | 93% | Solid-state | rsc.org |
A defining feature of this compound fluorophores is their characteristically large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. researchgate.netmdpi.com This property is highly desirable for applications in fluorescence microscopy, sensing, and optoelectronics, as it minimizes self-absorption and improves signal-to-noise ratios. unito.ittandfonline.com
Derivatives of this scaffold are consistently reported to exhibit Stokes shifts up to 150 nm, or greater than 5000 cm⁻¹. mdpi.comresearchgate.netnih.gov These substantial shifts are often attributed to the highly conjugated system of the this compound core and can be influenced by processes like Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net The magnitude of the Stokes shift can be tuned by altering the substituents on the core structure. For example, the introduction of methoxy groups allows for the modulation of the Stokes shift alongside the quantum yield. unito.it
In the development of fluorescent probes, this large Stokes shift is particularly advantageous. An this compound-based probe designed for sulfite (B76179) detection (IPY-SO₂) exhibited a Stokes shift of 174 nm. nih.gov Even more remarkably, a near-infrared (NIR) ratiometric probe (IPB-RL-1) developed for monitoring sulfur dioxide based on a Fluorescence Resonance Energy Transfer (FRET) mechanism demonstrated an ultra-large Stokes shift of 460 nm. mdpi.com Another probe for hydrogen sulfide (B99878) (NIPY-DNP) also showed a large Stokes shift of 193 nm. researchgate.net This ability to achieve exceptionally large separations between excitation and emission wavelengths underscores the scaffold's utility in designing advanced optical materials that avoid interference from biological background signals. mdpi.com
The emission color of this compound derivatives can be precisely tuned across the visible spectrum through strategic structural modifications. This tunability is crucial for creating materials for specific applications, such as color-pure emitters for displays or probes that operate in a desired spectral window.
One effective method for tuning emission is the introduction of trifluoromethyl (CF₃) groups. A study on a series of trifluoromethylated imidazo[1,5-a]pyridines demonstrated that the position of the CF₃ substituents on the nucleus could effectively tune the emission properties and quantum yields. researchgate.net These electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby shifting the emission wavelength. researchgate.netresearchgate.net
Beyond trifluoromethylation, other substituents play a key role. The substitution of a phenyl group with a pyridine (B92270) group at position 1 of the core can induce a noticeable hypsochromic (blue) shift in the emission spectrum. mdpi.com Conversely, attaching an anthracene (B1667546) moiety to the this compound core results in a fluorophore with greenish-yellow emission. tandfonline.com The introduction of methoxy groups is another established strategy to modify the electronic behavior and, consequently, the emission output of the fluorophore. unito.it This high degree of optical tunability through straightforward chemical modification highlights the versatility of the this compound scaffold for developing a wide palette of luminescent materials. researchgate.net
Dual-state emission (DSE) is a desirable property where a molecule fluoresces strongly in both dilute solution and the aggregated or solid state. This contrasts with many traditional fluorophores that suffer from aggregation-caused quenching (ACQ). This compound derivatives have been successfully engineered to exhibit DSE.
For example, a 1-ester-substituted this compound featuring a bulky 2,6-dichlorophenyl substituent was shown to exhibit dual-state emission with good photoluminescence quantum yields of 0.49 in a dichloromethane solution and 0.39 in the solid state. researchgate.net This performance makes it a promising candidate for optoelectronic device applications. researchgate.net
More recently, a donor-π-acceptor fluorophore, BPy-FL, which conjugates an this compound donor with a benzilimidazole acceptor through a diethylfluorene spacer, was also found to be a dual-state emitter. rsc.orgrsc.org This molecule displays blue emission in a THF solution (λmax = 458 nm) but shifts to an intense greenish-yellow emission in the solid state (λmax = 510 nm) with a high quantum yield of 93%. rsc.org The DSE behavior in this case is attributed to a combination of aggregation-induced emission (AIE) and hybridized local and charge-transfer (HLCT) excited states. rsc.orgrsc.org The development of such DSE materials based on the this compound scaffold is highly valuable for applications requiring strong solid-state luminescence, such as in organic LEDs and sensors. rsc.org
Integration into Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)
The favorable luminescent properties of this compound derivatives, including high quantum yields, large Stokes shifts, and tunable blue emission, make them excellent candidates for use as emissive materials in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs). mdpi.comnih.gov
Researchers have successfully incorporated these compounds into OLED device structures. In one notable example, an this compound-anthracene based fluorophore was used as a dopant in a solution-processed, multilayer OLED. tandfonline.com The resulting device emitted greenish-yellow light and demonstrated good performance, achieving a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency (EQE) of 3.2%. tandfonline.com The device also featured a low turn-on voltage of 7 V. tandfonline.com
The development of 1,3-disubstituted imidazo[1,5-a]quinolines, which are blue emitters, is also being pursued with the goal of identifying optimal emitters for OLED applications. uni-giessen.de By functionalizing these molecules with long alkyl chains, their solubility and film-forming properties can be enhanced without significantly altering their blue fluorescence, large Stokes shifts, and good quantum yields, paving the way for their use in blue emissive optoelectronic devices. mdpi.com Furthermore, these fluorophores have been employed as organic downconverter materials to fabricate hybrid white LEDs, with one device demonstrating an excellent color rendering index (CRI) of ~90%. rsc.org
Table 2: Performance of an OLED Device Using an this compound Emitter
| Device Parameter | Value | Unit | Reference |
|---|---|---|---|
| Emitter Type | This compound-anthracene | - | tandfonline.com |
| Emission Color | Greenish-Yellow | - | tandfonline.com |
| CIE Coordinates | (0.34, 0.45) | - | tandfonline.com |
| Luminous Efficiency | 4.4 | cd A⁻¹ | tandfonline.com |
| Power Efficiency | 2.2 | lm W⁻¹ | tandfonline.com |
| External Quantum Efficiency (EQE) | 3.2 | % | tandfonline.com |
Fluorescent Probes and Chemical Sensors
The this compound scaffold is a highly versatile platform for the design of fluorescent probes and chemical sensors due to its pronounced sensitivity to the local environment and the ability to modulate its photophysical properties upon interaction with specific analytes. mdpi.comresearchgate.netnih.gov These sensors have been developed for a wide range of targets, from pH and metal ions to biologically relevant small molecules. mdpi.comacs.org
Derivatives have been designed as effective pH sensors. Certain imidazo[1,5-a]pyridinium ions are highly emissive and water-soluble, exhibiting a fluorescence turn-on or ratiometric response to pH changes. acs.org Donor-π-acceptor fluorophores based on this core can display remarkable "on-off-on" fluorescence behavior in response to the alternating addition of acid and base, allowing for the detection of volatile organic compounds with high acidity. rsc.org
Probes for sulfur-containing species have been extensively developed. Leveraging mechanisms like Intramolecular Charge Transfer (ICT) and Fluorescence Resonance Energy Transfer (FRET), researchers have created highly selective and sensitive probes for:
Sulfite (SO₃²⁻) / Sulfur Dioxide (SO₂): A probe named IPY-SO₂ showed a 75-fold turn-on fluorescence response to sulfite with a low detection limit of 70 nM. nih.gov Another FRET-based ratiometric probe, AT, was developed for SO₃²⁻/HSO₃⁻ detection with a large pseudo-Stokes shift of 259 nm and a detection limit of 55 nM. nih.gov A NIR probe, IPB-RL-1, was created to monitor SO₂ in mitochondria with an ultra-large Stokes shift of 460 nm. mdpi.com
Hydrogen Sulfide (H₂S): A probe named NIPY-DNP was developed for the rapid detection of H₂S, leading to a dramatic 273-fold fluorescence enhancement with a detection limit of 0.36 μM. researchgate.net
Beyond small molecules, the compact shape and emissive properties of imidazo[1,5-a]pyridines make them suitable for use as fluorescent membrane probes to study the dynamics, hydration, and fluidity of lipid bilayers. mdpi.comnih.govresearchgate.net
Table 3: Examples of this compound-Based Fluorescent Probes This table is interactive. Click on the headers to sort the data.
| Probe Name | Target Analyte | Sensing Mechanism | Key Feature(s) | Detection Limit | Reference |
|---|---|---|---|---|---|
| Imidazo[1,5-a]pyridinium ions | pH | Fluorescence turn-on / Ratiometric | Water-soluble, dual emission pathways | Not specified | acs.org |
| IPY-SO₂ | Sulfite (SO₃²⁻) | ICT | 75-fold fluorescence enhancement, 174 nm Stokes shift | 70 nM | nih.gov |
| IPD-SFT | Sulfite (SO₃²⁻) | Not specified | Rapid response (<1 min), 130 nm Stokes shift | 50 nM | nih.gov |
| NIPY-DNP | Hydrogen Sulfide (H₂S) | Thiolysis reaction | 273-fold fluorescence enhancement, 193 nm Stokes shift | 0.36 µM | researchgate.net |
| IPB-RL-1 | Sulfur Dioxide (SO₂) | FRET | Ultra-large Stokes shift (460 nm), NIR emission | Not specified | mdpi.com |
| AT | SO₃²⁻/HSO₃⁻ | FRET | Large pseudo-Stokes shift (259 nm) | 55 nM | nih.gov |
Ratiometric pH Sensing and Acidochromism
Derivatives of this compound have been successfully employed as fluorescent pH sensors due to their acidochromic properties, exhibiting changes in their fluorescence in response to varying pH levels. Some fluorophores based on this scaffold display a distinct on-off-on fluorescence behavior with the alternating addition of acid and base. rsc.org This switching capability is valuable for developing sensors that can detect volatile organic compounds with high acidity. rsc.org For instance, certain this compound–benzimidazole (B57391) conjugated fluorophores show an orange emission at a pH below 4 and a greenish-yellow emission at a pH above 4. rsc.org
A notable application is the development of a ratiometric fluorescent probe, RhMP, which is designed for monitoring lysosomal pH. rsc.org This probe ingeniously links an this compound fluorophore (the FRET donor) to a rhodamine B fluorophore (the FRET acceptor). rsc.org The probe's fluorescence intensity ratio responds linearly to pH changes within the range of 4.0 to 5.8, with a pKa of 4.96, making it highly suitable for imaging weak acid pH changes within the lysosomes of living cells. rsc.org The sensing mechanism is a combination of fluorescence resonance energy transfer (FRET) and intramolecular charge transfer (ICT) processes. rsc.org
| Probe | Sensing Mechanism | pH Range | Application |
| This compound–benzimidazole conjugate | Acidochromism | < 4 (Orange), > 4 (Greenish-yellow) | Detection of acidic volatile organic compounds |
| RhMP | FRET and ICT | 4.0–5.8 | Ratiometric lysosomal pH sensing |
Detection of Metal Ions (e.g., Hg²⁺, Cu²⁺, CrO₄²⁻, Cr₂O₇²⁻)
The this compound framework has been functionalized to create chemosensors for the selective detection of various metal ions. An imidazo[1,2-a]pyridine-functionalized xanthene probe, Rh-Ip-Hy, has been developed for the detection of mercury ions (Hg²⁺). rsc.org This probe demonstrates high selectivity for Hg²⁺ over a broad pH range of 5.0 to 11.0. rsc.org
Similarly, a triazole-appended imidazopyridine derivative has been reported as a chemosensor for the sequential detection of copper ions (Cu²⁺). sci-hub.se The fluorescence of this probe is quenched in the presence of Cu²⁺, with a detection limit of 18.17 x 10⁻⁶ M. sci-hub.se
Furthermore, coordination polymers derived from this compound have shown the ability to detect copper (Cu²⁺), chromate (B82759) (CrO₄²⁻), and dichromate (Cr₂O₇²⁻) ions in aqueous solutions, highlighting the versatility of this scaffold in environmental monitoring applications. mdpi.com
| Target Ion | Probe/Material | Detection Method | Limit of Detection |
| Hg²⁺ | Rh-Ip-Hy | Fluorescence | Not Specified |
| Cu²⁺ | Triazole appended imidazopyridine | Fluorescence Quenching | 18.17 x 10⁻⁶ M |
| Cu²⁺, CrO₄²⁻, Cr₂O₇²⁻ | This compound-based coordination polymer | Not Specified | Not Specified |
Anion Sensing (e.g., CN⁻)
The application of this compound derivatives extends to the detection of anions. The same chemosensor used for Cu²⁺ detection can be employed for the subsequent detection of cyanide ions (CN⁻). sci-hub.se The formation of the probe-Cu²⁺ complex is reversible, and the addition of cyanide restores the fluorescence. sci-hub.se This allows for the quantitative determination of CN⁻ with a lower limit of detection of 33.57 x 10⁻⁶ M. sci-hub.se This sequential sensing capability is particularly useful for applications where the detection of multiple analytes is required.
| Target Ion | Probe System | Detection Method | Limit of Detection |
| CN⁻ | 1–Cu²⁺ complex | Fluorescence Recovery | 33.57 x 10⁻⁶ M |
Detection of Biological Analytes (e.g., H₂S, Sulfites)
This compound-based fluorescent probes have been designed for the sensitive and selective detection of important biological analytes. A novel probe, NIPY-DNP, has been developed for the detection of hydrogen sulfide (H₂S). oregonstate.eduresearchgate.net This probe exhibits a significant 273-fold fluorescence enhancement upon reaction with H₂S and has a low detection limit of 0.36 μM. oregonstate.eduresearchgate.net Its large Stokes shift of 193 nm is also a notable feature. oregonstate.eduresearchgate.net
For the detection of sulfites, the this compound moiety has been utilized as the core fluorophore in the design of the sensor IPD-SFT. nih.gov This sensor is highly selective for sulfite and has a rapid response time of less than one minute. nih.gov It also boasts a high sensitivity with a limit of detection of 50 nM and is functional over a wide pH range of 5.0 to 11.0. nih.gov Another probe, IPY-SO₂, also designed for sulfite detection, has a detection limit of 70 nM and a large Stokes shift of 174 nm. nih.gov A FRET-based ratiometric probe, AT, has also been developed for detecting sulfite and bisulfite, with a detection limit of 55 nM. nih.gov
| Analyte | Probe | Key Features | Limit of Detection |
| H₂S | NIPY-DNP | 273-fold fluorescence enhancement, 193 nm Stokes shift | 0.36 μM |
| Sulfite | IPD-SFT | <1 min response time, high selectivity | 50 nM |
| Sulfite | IPY-SO₂ | 75-fold turn-on fluorescence, 174 nm Stokes shift | 70 nM |
| SO₃²⁻/HSO₃⁻ | AT | Ratiometric, 259 nm pseudo-Stokes shift | 55 nM |
Application in Bioimaging and Confocal Microscopy
The favorable photophysical properties of this compound derivatives, including their emissive nature and stability, make them excellent candidates for bioimaging applications. mdpi.comrsc.org These fluorophores have been successfully used for imaging in living cells. For instance, the H₂S probe NIPY-DNP has been used to visualize H₂S in living A549 cells. oregonstate.eduresearchgate.net Similarly, the sulfite probe IPY-SO₂ has been applied to image SO₃²⁻ in living MCF-7 cells and zebrafish. nih.gov The lysosomal pH probe RhMP has also been successfully used in HeLa cells to image pH changes. rsc.org
The compact shape and noteworthy photophysical characteristics of imidazo[1,5-a]pyridines make them well-suited for use as cell membrane probes. mdpi.comnih.gov Studies involving liposomes as artificial membrane models have demonstrated the successful intercalation of these probes into the lipid bilayer. mdpi.comnih.gov The solvatochromic behavior of certain this compound-based fluorophores further enhances their suitability as membrane probes, as their fluorescence properties are sensitive to the polarity of their environment. mdpi.comnih.gov This allows for the investigation of membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health. mdpi.comresearchgate.net
Incorporation into Advanced Materials with Enhanced Performance
The utility of this compound derivatives extends to their incorporation into advanced materials, leading to enhanced performance in various applications. This compound–benzimidazole conjugated fluorophores have been utilized in the fabrication of white light-emitting diodes (WLEDs). rsc.org Their intense emission in the solid state also makes them suitable for anticounterfeiting applications and for the detection of latent fingerprints. rsc.org
Furthermore, long-alkyl chain functionalized this compound derivatives have been synthesized and characterized as blue emissive dyes. mdpi.com These compounds exhibit blue fluorescence emission in both solution and thin polymeric films, with desirable features such as large Stokes shifts and good fluorescence quantum yields. mdpi.com This paves the way for their use as emissive materials in the development of blue optoelectronic devices. mdpi.com
Functional Polymers and Nanomaterials
The integration of this compound derivatives into polymeric systems is a key strategy for creating advanced functional materials. These derivatives are often dispersed within a polymer matrix or attached as functional groups to the polymer backbone. This approach leverages the intrinsic properties of the this compound core, such as its high fluorescence quantum yield and thermal stability, to impart new functionalities to the host polymer. researchgate.netresearchgate.net
One of the most significant advantages of using this compound in polymers is the enhancement of thermal stability. For instance, donor-π-acceptor (D–π–A) push-pull fluorophores based on a 1,3-diphenylthis compound donor have demonstrated exceptional thermal resilience. Research has shown that derivatives incorporating a rigid and sterically hindered diethylfluorene spacer can exhibit high decomposition temperatures (Td) and melting points (Tm).
| Fluorophore | Decomposition Temp. (Td) | Melting Temp. (Tm) |
|---|---|---|
| BPy-FL | 451 °C | 326 °C |
This high thermal stability is crucial for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), where materials are subjected to significant thermal stress during operation. While data on the enhancement of mechanical strength in polymers by this compound is not extensively documented, the inherent rigidity of the fused heterocyclic system suggests potential for reinforcing polymer structures.
In the context of optoelectronics, incorporating these fluorophores into a polymeric matrix is also a critical method to overcome common issues like aggregation-caused quenching (ACQ). In the solid state, many luminescent molecules tend to aggregate, which leads to a dramatic loss of their photoluminescence quantum yields. Dispersing this compound derivatives in a suitable polymer film effectively isolates the molecules, preventing this quenching effect and preserving their optimal photophysical properties for use in devices. rsc.org
The development of nanomaterials based on the this compound scaffold is an emerging area. While the direct synthesis of this compound-based quantum dots or nanoparticles is not yet widely reported, the compound's utility as a stable, emissive core makes it a promising candidate for future nanomaterial designs.
Coordination Polymers for Specific Material Functions
This compound and its derivatives have proven to be highly effective ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.net Their ability to coordinate with metal ions through their nitrogen atoms allows for the self-assembly of one-, two-, or three-dimensional networks with diverse topologies and functions. researchgate.net
The versatility of the this compound skeleton allows it to act as a multiple N-based linker, capable of producing a wide array of coordination motifs and geometries, similar to more commonly used ligands like bipyridine and terpyridine. nih.gov This structural capability has been demonstrated in the synthesis of novel Zn(II)-based coordination polymers. In these structures, ditopic this compound derivatives act as either ancillary ligands that modify the structure or as the primary linkers that propagate the network's dimensionality. nih.govresearchgate.net
The primary function of these coordination polymers is often related to their luminescent properties, making them suitable for applications in chemical sensing and optoelectronics. For example, a coordination polymer derived from this compound has been reported to be capable of detecting Cu²⁺, CrO₄²⁻, and Cr₂O₇²⁻ ions in aqueous solutions, showcasing its potential for environmental monitoring.
| Metal Ion | Ligand Type | Polymer Dimensionality | Key Property/Function |
|---|---|---|---|
| Zn(II) | Ditopic this compound | 1D and 2D | Luminescence, Structural Versatility |
The development of these CPs demonstrates the significant potential of this compound ligands in creating new functional materials. Future research is aimed at scaling up the synthesis of these materials to explore their bulk properties and expand their applications in areas such as gas storage, catalysis, and drug delivery. nih.gov
Imidazo 1,5 a Pyridine As Ligands in Coordination Chemistry and Catalysis
Design and Synthesis of Imidazo[1,5-a]pyridine-Based Ligands
The synthesis of this compound-based ligands often involves multicomponent reactions, such as the one-pot cyclization of an aromatic ketone and benzaldehyde (B42025) with ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.comrsc.org Other efficient methods include the cyclization of 2-picolylamines with electrophilically activated nitroalkanes and iodine-mediated sp3 C-H amination from 2-pyridyl ketones and alkylamines. beilstein-journals.orgrsc.org These synthetic strategies provide access to a wide range of substituted this compound cores, which can be further functionalized to create ligands with specific coordination properties.
N-Heterocyclic Carbene (NHC) Ligands Derived from this compound
N-Heterocyclic carbenes (NHCs) derived from this compound, known as ImPy ligands, have garnered significant attention due to their strong electron-donating abilities and synthetic flexibility. researchgate.net These ligands are typically prepared from 2H-imidazo[1,5-a]pyridin-4-ium salt precursors. researchgate.net The bicyclic structure of ImPy ligands allows for the introduction of substituents at the C5 position, which are in close proximity to the metal's coordination sphere, enabling influential bonding interactions. researchgate.net
A notable characteristic of ImPy ligands is their "L-shaped" geometry, which has been compared to the well-known Buchwald phosphines. researchgate.net This shape, combined with the ability to tune steric bulk without significantly altering the electronic character of the carbene, makes them highly desirable for catalytic applications. researchgate.net For instance, "abnormal" NHCs (aNHCs) derived from 3-phenylthis compound (B186794) have been shown to be more electron-rich than their normal NHC counterparts. bohrium.comacs.org
The synthesis of functionalized ImPy ligands can be achieved through various methods. For example, a visible-light photocatalytic strategy has been developed to access L-shaped bifunctional ImPy ligands functionalized with a phenol (B47542) group. researchgate.net Additionally, a scalable synthesis of C5-substituted ImPy ligands has been reported using a Ni-catalyzed Kumada cross-coupling reaction, which avoids the need for chromatographic purification. rsc.org
Table 1: Examples of this compound-Derived NHC Ligands
| Ligand Type | Description | Synthetic Approach | Reference |
| ImPy | Rigid bicyclic N-heterocyclic carbene | From 2H-imidazo[1,5-a]pyridin-4-ium salts | researchgate.net |
| Abnormal ImPy (aNHC) | Carbene binds at a position other than the typical C2 | Derived from 3-phenylthis compound | bohrium.comacs.org |
| L-shaped Bifunctional ImPy | Laterally-functionalized with a phenol group | Visible-light photocatalysis | researchgate.net |
| C5-Aryl Substituted ImPy | Features a C5-aryl substituent and a Cu-F interaction | Development for diastereoselective addition reactions | researchgate.net |
Pincer Ligands
This compound moieties have been successfully incorporated into pincer-type ligand architectures. These ligands typically coordinate to a metal center through three donor atoms, often in a meridional fashion, leading to highly stable complexes. Pincer complexes featuring this compound have been synthesized with palladium(II) and platinum(II). rsc.org The synthesis of these pincer ligands often involves the strategic placement of coordinating groups on the this compound scaffold to achieve the desired N^C^N or other pincer-type coordination.
Chelating Ligand Architectures (Bidentate, Tridentate, Tetradentate)
The this compound framework is an excellent platform for constructing chelating ligands with varying denticity.
Bidentate Ligands: By introducing a coordinating substituent, such as a pyridyl group at the 1-position or a hydroxyl group at the 3-position, bidentate N^N or N^O ligands can be readily synthesized. mdpi.comnih.gov These ligands have been used to form stable complexes with a variety of metals, including zinc(II), copper(II), nickel(II), and palladium(II). researchgate.net Chiral bidentate NHC-oxazoline ligands based on an this compound-3-ylidine backbone have also been developed for enantioselective catalysis. acs.org
Tridentate and Tetradentate Ligands: More complex ligand architectures, such as tridentate and tetradentate systems, can also be constructed. For example, a palladium complex with a tridentate amidate- and phenoxy-functionalized aNHC ligand based on 3-phenylthis compound has been reported. bohrium.com Tetranuclear palladium(II) complexes with this compound-based ligands have also been synthesized and shown to have high catalytic activity. rsc.org
Complexation with Transition Metals and Lanthanides
This compound-based ligands have demonstrated a strong ability to coordinate with a wide range of transition metals and, to a lesser extent, lanthanides. acs.orgacs.org The resulting metal complexes often exhibit interesting photophysical properties and catalytic activities.
The coordination of this compound ligands to metals like zinc(II), copper(II), nickel(II), palladium(II), and rhodium(I) has been extensively studied. mdpi.comresearchgate.netacs.org For instance, new mono-, bis-, and tris-chelate Zn(II) complexes have been synthesized using a fluorescent 1,3-substituted-imidazo[1,5-a]pyridine as a chelating ligand. mdpi.comnih.gov The coordination to the metal ion often leads to a notable increase in the optical performance of the ligand. mdpi.com
Furthermore, the this compound framework has been used to create ligands for gold catalysis, with L-shaped heterobidentate ImPy N,C-ligands enabling the activation of aryl halides at gold(I). nih.gov
Palladium Complexes and Catalytic Platforms
Palladium complexes featuring this compound-based ligands, particularly NHC ligands, have proven to be highly versatile and effective catalysts for a variety of cross-coupling reactions. rsc.org Well-defined and air- and moisture-stable [(NHC)Pd(cinnamyl)Cl] complexes of ImPy have been developed as a versatile precatalyst platform. rsc.org These precatalysts are known for their fast activation to the catalytically active monoligated Pd(0) species. rsc.org
The steric and electronic properties of the ImPy ligand can be finely tuned to optimize catalytic performance. For example, the steric matching of the C5-substituent and the N2-wingtip in the catalytic pocket led to the discovery of a highly reactive ligand for the challenging Pd-catalyzed cross-coupling of nitroarenes. rsc.org
Palladium complexes with abnormal NHC ligands derived from this compound have also been synthesized and characterized. acs.org These complexes have shown efficiency in catalyzing direct C-H arylation reactions. acs.org Additionally, palladium complexes with bidentate aNHC/amidate ligands derived from 3-phenylthis compound have been successfully employed in Mizoroki-Heck coupling reactions of aryl chlorides. bohrium.com
Table 2: Catalytic Applications of Palladium-Imidazo[1,5-a]pyridine Complexes
| Catalyst System | Reaction Type | Key Features | Reference |
| [(ImPy)Pd(cinnamyl)Cl] | Cross-coupling of nitroarenes | Fast activation, air- and moisture-stable | rsc.org |
| Pd-aNHC complex | Direct C-H arylation | Utilizes abnormal NHC ligand | acs.org |
| Pd-aNHC/amidate complex | Mizoroki-Heck coupling | Bidentate aNHC/amidate ligand | bohrium.com |
| Tetranuclear Pd(II) complex | Suzuki-Miyaura, Transfer Hydrogenation, Alkyne Homocoupling | High catalytic activity with low catalyst loading | rsc.org |
Titanium Complexes
The coordination chemistry of this compound ligands has been extended to early transition metals like titanium. A novel this compound-containing pyrrolyl ligand, 3-(1H-pyrrol-2-yl)this compound (HL), was synthesized and used to prepare titanium complexes. rsc.orgrsc.org
Reactions of this ligand with titanium precursors such as Ti(NMe2)4, Ti(NEt2)4, and Ti(OiPr)4 yielded the corresponding titanium bisamido and bisisopropoxide complexes, TiL2(NMe2)2, TiL2(NEt2)2, and TiL2(OiPr)2, respectively. rsc.orgrsc.org The solid-state structures of some of these complexes were confirmed by single-crystal X-ray crystallography. rsc.orgrsc.org
These titanium complexes have shown promise as catalysts in various transformations. The titanium bisamido complexes were found to be effective precatalysts for the hydroamination of alkynes. rsc.orgrsc.org Furthermore, one of the complexes demonstrated activity as a catalyst for the ring-opening polymerization of ε-caprolactone. rsc.orgrsc.org
Table 3: Synthesized Titanium-Imidazo[1,5-a]pyridine Complexes and Their Applications
| Complex | Ligand | Application | Reference |
| TiL2(NMe2)2 | 3-(1H-pyrrol-2-yl)this compound | Hydroamination of alkynes, Ring-opening polymerization of ε-caprolactone | rsc.orgrsc.org |
| TiL2(NEt2)2 | 3-(1H-pyrrol-2-yl)this compound | Hydroamination of alkynes | rsc.orgrsc.org |
| TiL2(OiPr)2 | 3-(1H-pyrrol-2-yl)this compound | - | rsc.orgrsc.org |
Gold(I) and Silver(I) Complexes
Imidazo[1,5-a]pyridin-3-ylidenes, a class of N-heterocyclic carbenes (NHCs) derived from this compound, have been utilized to synthesize a series of gold(I) and silver(I) complexes. incemc.ro These complexes are typically prepared through the reaction of the corresponding imidazolium (B1220033) salts with a silver(I) source like silver(I) oxide, followed by transmetalation with a gold(I) precursor such as chloro(dimethylsulfide)gold(I). incemc.rorsc.org
For instance, a series of Au(I) and Ag(I) NHC complexes have been synthesized and characterized using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. incemc.ro The molecular structure of a silver(I) complex with a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand revealed a linear geometry around the silver center. mdpi.com Similarly, another study reported the synthesis of Ag(I) and Au(I) complexes from a proligand, 1-methyl-2-pyridin-2-yl-2H-imidazo[1,5-a]pyridin-4-ylium chloride, where the silver complex was synthesized first and then used to obtain the gold(I) complex via transmetalation. rsc.org
A series of C1-symmetric chiral N-heterocyclic ligands based on the imidazo[1,5-a]pyridin-3-ylidene core have been used to create copper(I), silver(I), and gold(I) complexes. acs.org The synthesis of the imidazolium salt precursors allows for a variety of bulky α-tertbutyl benzylamines at the N(2) position and different aryl substituents at the C(5) position. acs.org
Table 1: Examples of Gold(I) and Silver(I) Complexes with this compound Ligands
| Complex Type | Ligand | Metal Center | Characterization Methods | Reference |
| NHC Complex | Imidazo[1,5-a]pyridin-3-ylidene | Au(I), Ag(I) | NMR, Mass Spectrometry, X-ray Diffraction | incemc.ro |
| NHC Complex | 1-methyl-2-pyridin-2-yl-2H-imidazo[1,5-a]pyridin-4-ylium | Ag(I), Au(I) | NMR, Mass Spectrometry, X-ray Diffraction | rsc.org |
| Chiral NHC Complex | C1-symmetric imidazo[1,5-a]pyridin-3-ylidene | Cu(I), Ag(I), Au(I) | X-ray Analysis | acs.org |
Ruthenium(III) Complexes and DNA Binding Studies
Ruthenium complexes containing this compound-based ligands have been synthesized and investigated for their biological activity, particularly their interaction with DNA. A series of Ru(III) complexes of the type [Ru(L)2Cl2]PF6, where L represents various this compound-based ligands, have been prepared and characterized. researchgate.net
Studies on the interaction of these ruthenium(III) complexes with Herring Sperm (HS) DNA, using techniques like absorption titration and viscosity measurements, suggest an intercalative mode of binding. researchgate.net This means the complexes insert themselves between the base pairs of the DNA double helix. Molecular docking studies have further supported this intercalative binding model. researchgate.net The DNA binding constants (Kapp) for a series of ruthenium(II)-p-cymene complexes with substituted pyridylthis compound ligands were determined, with values influenced by the hydrophobicity of the ligand. rsc.org For instance, complexes with planar carbazole (B46965) chromophores showed stronger interactions with DNA. rsc.org
Furthermore, the cytotoxicity of these complexes has been evaluated. For example, in vivo cytotoxicity studies against S. pombe cells have shown that the metal complexes exhibit greater activity than the free ligands. researchgate.net Agarose gel electrophoresis experiments revealed that these complexes can cause DNA cleavage, suggesting they are toxic at a cellular level by damaging the DNA within the nucleus. researchgate.net
Table 2: DNA Binding and Cytotoxicity of Ruthenium Complexes with this compound Ligands
| Complex Type | DNA Binding Mode | Key Findings | Reference |
| [Ru(L)2Cl2]PF6 | Intercalation | Higher cytotoxicity than free ligands; DNA cleavage | researchgate.net |
| Ruthenium(II)-p-cymene | Intercalation | Binding affinity influenced by ligand hydrophobicity | rsc.org |
Zinc(II) Complexes and Coordination Polymers
This compound derivatives are effective ligands for the synthesis of zinc(II) complexes and coordination polymers. mdpi.commdpi.com The introduction of a pendant pyridine (B92270) group at the 1-position of the this compound nucleus creates an N^N bidentate chelating ligand suitable for complexation with Zn(II) ions. mdpi.com
Researchers have synthesized new mono-, bis-, and tris-chelate Zn(II) complexes using a fluorescent 1,3-substituted-imidazo[1,5-a]pyridine ligand. mdpi.com These complexes have been characterized by single-crystal X-ray diffraction, mass spectrometry, and vibrational spectroscopy. mdpi.com The optical properties of these complexes show a significant increase in emission quantum yield upon coordination of the metal. mdpi.comunito.it For example, the quantum yield of one complex, Zn(L2)Cl2, was reported to be 33%, which is among the highest for Zn(II) this compound complexes in solution. unito.it
Furthermore, this compound-based ligands have been used to construct one- and two-dimensional Zn(II) coordination polymers. mdpi.com In these structures, the this compound derivative can act as either a propagator of the polymer's dimensionality or as an ancillary ligand, with dicarboxylic acids serving as linkers between the Zn(II) centers. mdpi.com These studies highlight the ability of the this compound scaffold to form π-π stacking interactions in the solid state. mdpi.com
Table 3: Properties of Zinc(II) Complexes with this compound Ligands
| Complex Type | Key Structural Feature | Optical Properties | Reference |
| Mono-, Bis-, Tris-chelate | N^N bidentate chelation | Increased emission quantum yield | mdpi.comunito.it |
| Coordination Polymer | 1D and 2D structures | π-π stacking interactions | mdpi.com |
Copper Complexes for Optoelectronic Devices
Copper complexes incorporating this compound ligands have been investigated for their potential use in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). mdpi.commdpi.com These complexes often exhibit notable luminescence properties. For instance, some copper complexes have shown yellow electrochemical emission in light-emitting electrochemical cells (LECs). mdpi.com The ability of this compound ligands to form stable complexes with copper and other metals makes them promising candidates for the development of new luminescent materials. mdpi.com A study on a tridentate Schiff base ligand, 2-pyridyl-N-(2′-methylthiophenyl) methyleneimine, resulted in the synthesis of four copper complexes. rsc.org One of these complexes, in acetonitrile (B52724), facilitated a cycloaddition reaction to form a mesoionic this compound derivative. rsc.org
Boron Difluoride Complexes
Boron difluoride (BF2) complexes with this compound-based ligands have been synthesized and studied for their photophysical properties. mdpi.comdntb.gov.ua These complexes are often prepared by reacting the corresponding (imidazo[1,5-a]pyridin-3-yl)phenol ligand with boron trifluoride diethyl etherate. mdpi.com
A series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing alkyl chains at the 1-position have been synthesized and characterized. mdpi.comdntb.gov.ua These compounds display blue emission in solution and in thin polymeric films, with desirable features such as large Stokes shifts and good fluorescence quantum yields. mdpi.comdntb.gov.ua Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to understand the electronic transitions in these molecules. mdpi.comdntb.gov.ua Another study reported the synthesis of five bis(alkynyl)boranes with a (imidazo[1,5-a]pyridin-3-yl)phenolate ligand, all of which exhibited blue fluorescence in solution. uninsubria.it
Table 4: Photophysical Properties of Boron Difluoride Complexes with this compound Ligands
| Ligand Type | Emission Color | Key Features | Reference |
| 2-(imidazo[1,5-a]pyridin-3-yl)phenols | Blue | Large Stokes shifts, good quantum yields | mdpi.comdntb.gov.ua |
| (imidazo[1,5-a]pyridin-3-yl)phenolate | Blue | High Stokes shifts, good quantum yields | uninsubria.it |
Catalytic Applications of this compound-Supported Systems
This compound derivatives have proven to be valuable ligands in the development of catalytic systems for various organic transformations. nih.govrsc.org The unique steric and electronic properties of these ligands can be fine-tuned through substitution, influencing the activity and selectivity of the resulting metal catalysts. nih.gov
Cross-Coupling Reactions (e.g., Ni-catalyzed Kumada Cross-Coupling)
Imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligands have been employed in palladium-catalyzed cross-coupling reactions. nih.govrsc.org More specifically, a scalable synthesis of C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands has been developed using a Ni-catalyzed Kumada cross-coupling reaction. nih.gov This method avoids the need for chromatographic purification, making it a more efficient route to these important ligands. nih.gov
The resulting ImPy ligands can then be used to prepare well-defined palladium precatalysts, such as [(NHC)Pd(cinnamyl)Cl] complexes, which have shown to be versatile for various cross-coupling reactions. nih.govrsc.org For example, these catalysts have been successfully applied in the challenging C–NO2 activation for the cross-coupling of nitroarenes. nih.govrsc.org Kinetic studies have demonstrated the fast activation and high reactivity of these ImPy-Pd catalysts. nih.govrsc.org
Nickel complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have also been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. mdpi.com These complexes, particularly those with tert-butyl substituents, showed notable catalytic activity in this sustainable process. mdpi.com
Table 5: Catalytic Applications of this compound-Supported Systems
| Catalytic Reaction | Metal Catalyst | Ligand Type | Key Application | Reference |
| Kumada Cross-Coupling | Nickel | - | Synthesis of C5-substituted ImPy ligands | nih.gov |
| Cross-Coupling of Nitroarenes | Palladium | Imidazo[1,5-a]pyridin-3-ylidene (ImPy) | C–NO2 activation | nih.govrsc.org |
| Acrylate Synthesis | Nickel | Pyridine-chelated ImPy | Ethylene and CO2 conversion | mdpi.com |
Hydroamination Reactions
This compound-containing ligands have been successfully employed in the development of catalysts for hydroamination reactions, particularly for the hydroamination of alkynes. Research has demonstrated that titanium complexes featuring these ligands are effective precatalysts for this transformation.
A notable example involves a multidentate ligand, 3-(1H-pyrrol-2-yl)this compound (HL), which combines both a pyrrolyl ring and an this compound moiety. rsc.org This ligand reacts with titanium amido precursors like Ti(NMe₂)₄ and Ti(NEt₂)₄ to form titanium bisamido complexes, TiL₂(NMe₂)₂ (Complex 1 ) and TiL₂(NEt₂)₂ (Complex 2 ), respectively. rsc.orgrsc.org These complexes have shown significant catalytic activity for the intermolecular hydroamination of alkynes with various amines. rsc.org The reactions proceed efficiently, yielding the corresponding enamines or imines as products. The catalytic performance of these titanium complexes highlights the utility of the this compound framework in stabilizing the metal center and facilitating the catalytic cycle. rsc.org
Table 1: Titanium-Catalyzed Intermolecular Hydroamination of Alkynes using this compound-Based Ligands
| Catalyst | Alkyne Substrate | Amine Substrate | Product | Ref. |
| TiL₂(NMe₂)₂ (1 ) | Phenylacetylene | Pyrrolidine | N-(1-phenylvinyl)pyrrolidine | rsc.orgrsc.org |
| TiL₂(NMe₂)₂ (1 ) | 1-Hexyne | Aniline | N-(hexan-2-ylidene)aniline | rsc.orgrsc.org |
| TiL₂(NEt₂)₂ (2 ) | Phenylacetylene | Aniline | N-(1-phenylethylidene)aniline | rsc.orgrsc.org |
| TiL₂(NEt₂)₂ (2 ) | Phenylacetylene | Pyrrolidine | N-(1-phenylvinyl)pyrrolidine | rsc.orgrsc.org |
The ligand L is derived from 3-(1H-pyrrol-2-yl)this compound.
Polymerization Reactions (e.g., Ring-Opening Polymerization of ε-caprolactone)
The application of this compound ligands extends to polymerization catalysis, particularly in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, which are crucial for producing biodegradable polymers.
The same titanium complex that is active in hydroamination, TiL₂(NMe₂)₂ (Complex 1 ), where L is the deprotonated form of 3-(1H-pyrrol-2-yl)this compound, also serves as an active catalyst for the ring-opening polymerization of ε-caprolactone. rsc.orgresearchgate.net This demonstrates the multifunctional catalytic nature of this particular this compound-supported complex.
Furthermore, a series of zinc(II) complexes bearing variously substituted (imidazole[1,5-a]pyrid-3-yl)phenolate ligands have been investigated as catalysts for the ROP of L-lactide (L-LA). uninsubria.itacs.org These studies revealed a fascinating relationship between the ligand structure and catalytic activity under different conditions. For instance, a complex with a 2-pyridine moiety on the imidazopyridine ring (Complex 5 ) showed remarkably high activity under mild conditions (20 °C in solution), while complexes with different substituents were more effective under harsher, industrially relevant conditions (190 °C in the melt). uninsubria.it This highlights the tunability of the this compound ligand system to suit specific polymerization process requirements.
Table 2: this compound-Based Catalysts in Ring-Opening Polymerization
| Catalyst/Complex | Monomer | Conditions | Polymer Product | Ref. |
| TiL₂(NMe₂)₂ (1 ) | ε-caprolactone | Toluene, 80 °C | Polycaprolactone | rsc.org |
| Zn(II) complex (5 ) | L-lactide | CH₂Cl₂, 20 °C | Poly(L-lactic acid) | uninsubria.it |
| Zn(II) complexes (1-4 ) | L-lactide | Melt, 190 °C | Poly(L-lactic acid) | uninsubria.it |
Ligand L in Complex 1 is derived from 3-(1H-pyrrol-2-yl)this compound. Complexes 1-4 and 5 are Zn(II) complexes with different (imidazole[1,5-a]pyrid-3-yl)phenolate ligands.
Ligands in Organocatalysis
This compound derivatives, particularly N-heterocyclic carbenes (NHCs) derived from the imidazo[1,5-a]pyridin-3-ylidene (ImPy or IPC) scaffold, have emerged as a powerful class of ligands in organocatalysis. oup.comresearchgate.net These NHCs possess strong electron-donating properties and a bicyclic geometry that can influence the steric and electronic environment of a reaction center. researchgate.net
One application of these carbenes is in the oxidative esterification of aldehydes. Imidazo[1,5-a]pyrid-3-ilydene (IPC) has been shown to catalyze this transformation effectively. researchgate.net Studies indicate that sterically hindered IPCs show good catalytic activity, and the presence of electron-withdrawing substituents on the this compound ring can significantly accelerate the reaction. researchgate.net
Moreover, chiral versions of these ligands have been developed for asymmetric catalysis. Chiral this compound-oxazoline ligands have been used to create rhodium(I) complexes that are highly active for the enantioselective hydrosilylation of ketones, achieving high yields and enantioselectivities. acs.org The modular synthesis of these ligands from readily available materials offers a promising avenue for developing catalysts for a wide range of asymmetric transformations. acs.org
Table 3: Applications of this compound-Based Organocatalysts
| Catalyst Type | Reaction | Key Features | Ref. |
| Imidazo[1,5-a]pyrid-3-ilydene (IPC) | Oxidative esterification of aldehydes | Sterically hindered IPCs are effective; electron-withdrawing groups enhance activity. | researchgate.net |
| Chiral this compound-oxazoline NHC-Rh(I) complexes | Enantioselective hydrosilylation of ketones | High yields (>90%) and enantioselectivities (80-95% ee). | acs.org |
Future Research Directions and Emerging Applications
Development of Sustainable and Green Synthetic Routes for Imidazo[1,5-a]pyridine Derivatives
The synthesis of this compound and its derivatives has traditionally involved multi-step reactions that can be low-yielding and often rely on harsh or expensive reagents and extended reaction times. nih.gov In a move towards more environmentally responsible chemistry, future research is increasingly focused on the development of sustainable and green synthetic routes. This includes the use of microwave-assisted synthesis, which has been shown to be a time and energy-efficient method for producing these compounds. nih.gov
Further green approaches being explored include the use of iron-catalyzed C-H amination in environmentally benign solvents like anisole, with water as the only byproduct. organic-chemistry.org Copper-catalyzed reactions utilizing clean oxidants such as molecular oxygen also represent a more sustainable alternative. organic-chemistry.org The development of solvent-free reaction conditions, for instance, using microwave irradiation with solid catalysts like montmorillonite (B579905) K-10 clay, is another promising direction that minimizes waste and energy consumption. nih.gov
| Green Synthesis Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, lower energy consumption. |
| Catalysis with Benign Metals | Employs earth-abundant and less toxic metals like iron and copper. | Lower cost, reduced environmental impact compared to precious metal catalysts. |
| Use of Green Solvents | Replaces hazardous organic solvents with greener alternatives like water or bio-based solvents. | Reduced toxicity and environmental pollution. |
| Solvent-Free Conditions | Reactions are conducted without a solvent, often using solid catalysts or neat reactants. | Eliminates solvent waste, simplifies purification. |
Advanced Computational Design and Machine Learning Approaches for Targeted this compound Functionality
The future of designing novel this compound derivatives with specific functions lies in the integration of advanced computational tools and machine learning (ML). While comprehensive ML-based quantitative structure-activity relationship (QSAR) models are still emerging for the this compound scaffold specifically, the groundwork has been laid in studies of related imidazole-containing compounds. researchgate.net These studies demonstrate the potential of ML to predict the bioactivity of new derivatives, thereby accelerating the drug discovery process. researchgate.net
Computational methods such as Density Functional Theory (DFT) are already being used to analyze the structural and electronic properties of this compound derivatives, particularly in the context of their application in coordination polymers and materials science. nih.govresearchgate.net These theoretical analyses provide valuable insights into intermolecular interactions, such as π-π stacking, which are crucial for the rational design of new materials with desired properties. nih.govresearchgate.net Future research will likely see the development of sophisticated ML models trained on larger datasets of this compound compounds to predict a range of properties, from therapeutic efficacy to performance in electronic devices.
Exploration of Novel Biological Targets and Multifunctional Therapeutic Modalities
The this compound core is a recognized pharmacophore found in a number of biologically active compounds. mdpi.com While much of the existing research has focused on its utility in targeting neurological disorders and cancer, there is significant potential for the exploration of novel biological targets. researchgate.net The structural versatility of the this compound scaffold allows for the synthesis of large libraries of derivatives, which can be screened against a wide array of biological targets to identify new therapeutic applications.
A particularly exciting avenue of future research is the development of multifunctional therapeutic modalities. This involves designing single this compound-based molecules that can interact with multiple biological targets simultaneously. Such multi-target agents could offer improved efficacy and a reduced likelihood of drug resistance, particularly in the treatment of complex diseases like cancer and neurodegenerative disorders. The development of such compounds will be heavily reliant on the advanced computational design and machine learning approaches discussed in the previous section to predict and optimize their interactions with multiple targets.
Integration of this compound into Responsive Smart Materials and Advanced Devices
The inherent luminescent properties of many this compound derivatives make them ideal candidates for integration into responsive smart materials and advanced electronic devices. rsc.org Research has already demonstrated their application as fluorophores in white light-emitting diodes (WLEDs) and as components in anticounterfeiting materials. researchgate.netmdpi.com The ability of some derivatives to exhibit on-off-on fluorescence in response to changes in pH highlights their potential for use in chemical sensors. researchgate.net
Future work in this area will likely focus on fine-tuning the photophysical properties of this compound derivatives to create materials with tailored responses to specific stimuli. This could include the development of new sensors for a wider range of analytes, as well as the creation of advanced optoelectronic devices with improved efficiency and stability. The integration of these compounds into polymers and other matrices to create novel smart materials with applications in areas such as bioimaging and diagnostics is also a promising area of investigation. rsc.org
Synergistic Applications in Multi-Analyte Sensing and Diagnostics
Building on their demonstrated utility as fluorescent sensors for single analytes like sulfite (B76179), there is a growing interest in developing this compound-based systems for multi-analyte sensing and diagnostics. nih.govnih.gov The development of a "toolset" of sensors based on the same this compound backbone, each designed to detect a different sulfur-containing species, points towards the potential for creating arrays of sensors for the simultaneous detection of multiple analytes. nih.gov
Future research will likely focus on the design of single probes that can respond differently to various analytes, or the integration of multiple specific probes into a single platform. This could lead to the development of powerful diagnostic tools for monitoring complex biological processes or for environmental analysis. The large Stokes shift observed in many this compound-based fluorophores is particularly advantageous for biological imaging applications, as it helps to reduce background interference and improve signal-to-noise ratios. nih.gov
Agricultural Chemical Applications
The this compound scaffold is a significant structural component in a number of agrochemicals. rsc.orgnih.gov While specific examples of commercially available pesticides based on this core are not extensively detailed in readily available literature, the known biological activity of this class of compounds suggests significant potential in this area. Research into related hybrid bis-(imidazole/benzimidazole)-pyridine derivatives has shown their potential as antifungal agents against plant pathogens, indicating a promising direction for the development of new agricultural fungicides.
Future research in this domain will likely focus on the synthesis and screening of novel this compound derivatives for a range of agrochemical applications, including as fungicides, herbicides, and insecticides. The development of compounds with high efficacy against target pests and low toxicity to non-target organisms and the environment will be a key focus, aligning with the broader trend towards more sustainable agricultural practices.
Q & A
Q. How should researchers interpret cytotoxicity data from this compound derivatives tested across multiple cell lines?
- Answer: Normalize data to vehicle controls and calculate selectivity indices (e.g., IC ratios between cancerous vs. non-cancerous cells). For instance, compound 10a showed low cytotoxicity in HepG2 (IC = 18 μM) but high toxicity in Vero cells (IC = 76 μM), suggesting selective antiproliferative effects requiring further mechanistic validation .
Methodological Tables
Table 1: Key Synthetic Strategies for this compound Derivatives
| Method | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Cyclocondensation | 2-(Aminomethyl)pyridines + nitroalkanes | 60–85% | |
| Multicomponent | Aldehydes + DMF + this compound | ~63% | |
| C-H Sulfenylation | I/TBHP + thiols | 70–85% |
Table 2: Cytotoxicity Profiles of Selected this compound Derivatives (IC, μM)
| Compound | Hep-2 | HepG2 | MCF-7 | A375 | Vero |
|---|---|---|---|---|---|
| 10a | 20 | 18 | 21 | 16 | 76 |
| 10b | 14 | 15 | 16 | 14 | 14 |
| 10i | 17 | 16 | 16 | 16 | 16 |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
